molecular formula C8H11N5O B1275763 2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL CAS No. 392315-45-6

2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL

Katalognummer: B1275763
CAS-Nummer: 392315-45-6
Molekulargewicht: 193.21 g/mol
InChI-Schlüssel: XUDCCAZFQBBGPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a chemical compound based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery . This fused bicyclic ring system is isoelectronic with the purine base, allowing its derivatives to function as potential purine isosteres in the design of novel bioactive molecules . The TP core has been identified as a versatile scaffold with a broad spectrum of reported biological activities, making it a valuable template for developing research compounds . Researchers are exploring 1,2,4-triazolo[1,5-a]pyrimidine derivatives for a variety of applications. Historically, this class of compounds includes examples like Trapidil, a platelet-derived growth factor antagonist that has been used as a vasodilator . Contemporary research has identified potent TP-based inhibitors targeting viral polymerases for diseases such as Hepatitis C and Influenza, as well as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 . Furthermore, this scaffold is frequently investigated in oncology research, with derivatives demonstrating mechanisms of action including the inhibition of various kinases (e.g., CDK2), tubulin polymerization, and LSD1, leading to antiproliferative effects against diverse human cancer cell lines . The structural features of the 1,2,4-triazolo[1,5-a]pyrimidine core, including its planarity and ability to form hydrogen bonds, as observed in related crystal structures, are crucial for its interactions with biological targets . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

2-amino-6-ethyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-3-5-4(2)10-8-11-7(9)12-13(8)6(5)14/h3H2,1-2H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDCCAZFQBBGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N=C(NN2C1=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399948
Record name 2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392315-45-6
Record name 2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 2-Amino-6-ethyl-5-methyltriazolo[1,5-A]pyrimidin-7-OL

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-6-ethyl-5-methyltriazolo[1,5-a]pyrimidin-7-ol

Abstract

This technical guide provides a comprehensive examination of the predicted physicochemical properties of 2-Amino-6-ethyl-5-methyltriazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of significant interest within medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document establishes a robust framework for its characterization. By leveraging data from structurally analogous triazolopyrimidine derivatives and employing computational prediction models, we outline the expected properties of the target compound. More critically, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of key physicochemical parameters, including solid-state properties, solubility, pKa, and spectroscopic characteristics. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to undertake a thorough and accurate evaluation of this promising molecular scaffold.

Introduction

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[4][5] The versatility of this scaffold allows for extensive functionalization, leading to the development of agents with diverse pharmacological profiles, including potential anticancer and antiviral applications.[4] The specific compound, 2-Amino-6-ethyl-5-methyltriazolo[1,5-a]pyrimidin-7-ol, combines several key pharmacophoric features: an amino group and a hydroxyl group, which can act as hydrogen bond donors and acceptors, and a fused aromatic system, which governs molecular shape and potential stacking interactions.

Understanding the physicochemical properties of a drug candidate is a cornerstone of modern drug discovery. These properties—such as solubility, melting point, and ionization state (pKa)—are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.

This guide addresses the current information gap regarding 2-Amino-6-ethyl-5-methyltriazolo[1,5-a]pyrimidin-7-ol. It synthesizes predictive data with actionable, detailed methodologies, providing a complete roadmap for its characterization.

Chemical Structure and Computed Properties

The foundational step in characterizing any compound is to define its structure and predict its fundamental molecular properties. These computational values, while not substitutes for experimental data, offer valuable initial insights into the molecule's behavior and guide experimental design.

IUPAC Name: 2-Amino-6-ethyl-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol

Molecular Formula: C₉H₁₁N₅O

Molecular Weight: 205.22 g/mol

The structure combines a hydrophilic amino-pyrimidinol moiety with a more lipophilic ethyl-methyl substitution pattern. The predicted properties in the table below are derived from computational models and data from structurally similar compounds available in public databases like PubChem.[6][7]

PropertyPredicted Value / Analogue DataSourceSignificance in Drug Development
Molecular Weight 205.22 g/mol CalculatedAdherence to Lipinski's Rule of Five (<500 Da) suggests good potential for oral bioavailability.
XLogP3 ~0.5 - 1.0PubChem[6][7]Indicates a balanced lipophilicity, which is often optimal for cell membrane permeability and aqueous solubility.
Hydrogen Bond Donors 3 (Amino group, Hydroxyl group)CalculatedStrong potential for specific interactions with biological targets and contributes to aqueous solubility.
Hydrogen Bond Acceptors 5 (N and O atoms)CalculatedEnhances solubility and provides multiple points for target binding.
Topological Polar Surface Area (TPSA) 94.6 ŲPubChem[6]Suggests good intestinal absorption and potential for blood-brain barrier penetration.
Rotatable Bonds 1 (Ethyl group)CalculatedLow conformational flexibility, which can be advantageous for binding affinity and selectivity.

Solid-State Properties: Appearance and Melting Point

The solid-state characteristics of an active pharmaceutical ingredient (API) are crucial for its handling, purification, and formulation.

Appearance

Based on analogous triazolopyrimidine compounds reported in the literature, 2-Amino-6-ethyl-5-methyltriazolo[1,5-a]pyrimidin-7-ol is expected to be a crystalline solid, likely appearing as a white to off-white or pale yellow powder.[1][2]

Melting Point (MP)

The melting point is a critical indicator of purity. Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0°C). Impurities tend to depress and broaden this range. Structurally related azolopyrimidines often exhibit high melting points, frequently exceeding 250°C, due to strong intermolecular forces such as hydrogen bonding and crystal packing.[1]

Expected Melting Point: >250 °C (by analogy)

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes the standard method for determining the melting point range of a solid crystalline compound.[8]

Causality: The choice of a slow heating rate near the expected melting point is critical. A rapid rate can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially wide and elevated melting range. A preliminary rapid determination helps to efficiently locate the approximate melting point.

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Tap the open end of a glass capillary tube into the powder to collect a small amount.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Instrument Setup (Digital Apparatus):

    • Insert the capillary tube into the designated slot in the melting point apparatus.

    • Set a rapid heating ramp (e.g., 10-15 °C/min) to determine an approximate melting point.

    • Allow the apparatus to cool significantly below this approximate temperature.

  • Accurate Measurement:

    • Prepare two more capillary samples.

    • Set the starting temperature to ~20 °C below the approximate MP.

    • Set the heating ramp rate to a slow 1-2 °C/min.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last solid crystal melts (T₂).

    • The melting point is reported as the range T₁ - T₂.

    • Repeat for the third sample to ensure reproducibility.

MeltingPointWorkflow A Dry & Pulverize Sample B Pack Capillary Tube (2-3 mm) A->B C Rapid Preliminary Melt (Find Approx. MP) B->C D Cool Apparatus C->D E Slow Ramp Melt (1-2 °C/min) D->E F Record T1 (First liquid) E->F G Record T2 (Last solid) F->G H Report Range T1 - T2 G->H

Capillary Melting Point Determination Workflow.

Solubility Profile

Solubility is arguably one of the most critical physicochemical properties, directly impacting bioavailability and formulation. The presence of both hydrogen-bonding groups (-NH₂, -OH) and a non-polar hydrocarbon framework suggests that this compound will exhibit moderate solubility in both aqueous and organic media.

A structurally related compound, ethyl 7-amino-2-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate, has a reported aqueous solubility of 23.5 µg/mL at pH 7.4.[5] Given the presence of an additional hydroxyl group, we can anticipate that the solubility of our target compound might be slightly higher.

Experimental Protocol: Kinetic Aqueous Solubility by Nephelometry

This high-throughput method is ideal for early-stage drug discovery, providing a rapid assessment of solubility from a DMSO stock solution.[9][10]

Causality: This protocol measures kinetic solubility, which reflects the concentration at which a compound precipitates when an organic stock solution is diluted into an aqueous buffer. It mimics the conditions of many in vitro biological assays. The use of nephelometry is based on the principle that undissolved particles (precipitate) will scatter light, and the intensity of this scattered light is proportional to the amount of insoluble material.

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Plate Preparation:

    • In a clear 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 200 µM down to 1.56 µM).

    • Prepare a control well with DMSO only.

  • Assay Execution:

    • Using a liquid handler, add a fixed volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, causing the compound to precipitate if its solubility limit is exceeded. The final DMSO concentration should be kept low (e.g., 1-2%).

    • Seal the plate and shake at room temperature for 1-2 hours to allow for equilibration.

  • Measurement:

    • Place the plate in a nephelometer or a plate reader capable of measuring light scattering.

    • Measure the turbidity in each well.

  • Data Analysis:

    • Plot the measured turbidity against the compound concentration.

    • The solubility limit is determined as the concentration at which the turbidity signal begins to rise significantly above the baseline (DMSO control).

SolubilityWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 10 mM Stock in DMSO B Serial Dilution in 96-well plate A->B C Add Aqueous Buffer (e.g., PBS, pH 7.4) B->C D Incubate & Shake (1-2 hours) C->D E Measure Turbidity (Nephelometry) D->E F Plot Turbidity vs. Concentration E->F G Determine Solubility (Precipitation Point) F->G

Kinetic Solubility Assay Workflow.

Ionization Constant (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. This is critical for predicting its behavior in different physiological environments (e.g., stomach vs. intestine). The target molecule is amphoteric, possessing both acidic and basic centers.

  • Basic centers: The amino group and the nitrogen atoms in the triazole ring.

  • Acidic center: The pyrimidin-7-ol group, which can tautomerize to a pyrimidin-7-one, exhibits acidic proton behavior.

Expected pKa: By analogy with similar N-heterocycles, one can expect a basic pKa in the range of 3-5 and an acidic pKa in the range of 8-10.[11] Accurate determination is essential.

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy

This method is effective for chromophoric compounds where the ionized and non-ionized forms have distinct UV-Vis absorption spectra.

Causality: The principle behind this technique is that the electronic structure of a molecule, and thus its ability to absorb UV-Vis light, changes upon protonation or deprotonation. By monitoring the change in absorbance at a specific wavelength across a range of pH values, one can apply the Henderson-Hasselbalch equation to determine the pKa.

  • Wavelength Selection:

    • Prepare two solutions of the compound (~20-50 µM) in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) buffers.

    • Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions.

    • Identify an analytical wavelength where the difference in absorbance between the acidic and basic forms is maximal.

  • Buffer Preparation:

    • Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12 in 0.5 unit increments).

  • Measurement:

    • Prepare a solution of the compound in each buffer at a constant concentration.

    • Measure the absorbance of each solution at the pre-determined analytical wavelength.

  • Data Analysis:

    • Plot Absorbance vs. pH. The resulting data should form a sigmoidal curve.

    • The pKa is the pH value at the inflection point of the curve. For amphoteric compounds, two inflection points may be observed.

    • Alternatively, the pKa can be calculated using the equation: pKa = pH + log[(Aᵢ - A)/(A - Aₙ)] where Aᵢ is the absorbance of the fully ionized form, Aₙ is the absorbance of the non-ionized form, and A is the absorbance at a given pH.

pKaConcept cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Basic) Low BH⁺ (Protonated) Predominates pKa pKa = pH [BH⁺] = [B] Low->pKa + OH⁻ High B (Neutral) Predominates pKa->High + OH⁻

Conceptual representation of pKa for a basic center.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical identity and structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.[12]

  • ¹H NMR: Expected signals would include:

    • Aromatic region: A singlet for the proton on the triazole ring.

    • Aliphatic region: A quartet and a triplet for the ethyl group (-CH₂-CH₃), and a singlet for the methyl group (-CH₃).

    • Exchangeable protons: Broad signals for the amino (-NH₂) and hydroxyl (-OH) groups, which may be shifted or absent depending on the solvent (e.g., DMSO-d₆ vs. CDCl₃).

  • ¹³C NMR: The spectrum would show distinct signals for each of the 9 unique carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, aliphatic, attached to heteroatoms).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the presence of specific functional groups based on their vibrational frequencies.[13]

  • Expected Characteristic Peaks:

    • 3400-3200 cm⁻¹: N-H stretching vibrations from the amino group and O-H stretching from the hydroxyl group (often broad).

    • 3000-2850 cm⁻¹: C-H stretching from the ethyl and methyl groups.

    • 1650-1550 cm⁻¹: C=N and C=C stretching vibrations within the fused ring system.

    • 1620-1500 cm⁻¹: N-H bending (scissoring) of the amino group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound.[14]

  • Expected Result (Electrospray Ionization, ESI+):

    • The primary observation would be the protonated molecular ion [M+H]⁺ at m/z 206.22. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₉H₁₂N₅O⁺) with high accuracy.

General Protocol for Spectroscopic Analysis

The following workflow is a standard approach for the complete structural verification of a novel compound.

SpectroscopyWorkflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry cluster_ftir FTIR Analysis Sample Purified Compound NMR_Prep Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->NMR_Prep MS_Prep Dilute in LCMS Grade Solvent Sample->MS_Prep FTIR_Prep Prepare Sample (e.g., ATR) Sample->FTIR_Prep NMR_Acq Acquire 1H, 13C, & 2D Spectra NMR_Prep->NMR_Acq NMR_Result Confirm C-H Framework NMR_Acq->NMR_Result Final Structural Confirmation NMR_Result->Final MS_Acq Inject into LC-HRMS (ESI+) MS_Prep->MS_Acq MS_Result Confirm Molecular Weight & Formula MS_Acq->MS_Result MS_Result->Final FTIR_Acq Acquire Spectrum (4000-400 cm-1) FTIR_Prep->FTIR_Acq FTIR_Result Identify Functional Groups FTIR_Acq->FTIR_Result FTIR_Result->Final

Workflow for Spectroscopic Structural Confirmation.

Conclusion

While direct experimental data for 2-Amino-6-ethyl-5-methyltriazolo[1,5-a]pyrimidin-7-ol remains to be published, this guide establishes a robust predictive and methodological framework for its comprehensive physicochemical characterization. Based on computational analysis and data from structurally related analogues, the compound is anticipated to be a high-melting crystalline solid with balanced lipophilicity and solubility, possessing both acidic and basic properties.

The true value of this guide lies in the detailed, causality-driven protocols provided. These methodologies represent standard, validated approaches within the pharmaceutical sciences for determining the critical properties that govern a compound's potential as a drug candidate. By following these experimental workflows, researchers can empirically validate the predictions made herein and build a complete, accurate profile of 2-Amino-6-ethyl-5-methyltriazolo[1,5-a]pyrimidin-7-ol, thereby enabling informed decisions in the progression of their research and development efforts.

References

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An In-Depth Technical Guide to the Crystal Structure of Substituted Triazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The triazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, owing to its structural similarity to purines, which allows it to interact with a wide array of biological targets.[1] This versatile heterocyclic system is the foundation for compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiparasitic properties.[2][3] Understanding the three-dimensional architecture of these molecules at the atomic level through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel therapeutics with enhanced efficacy and specificity. This guide provides a comprehensive exploration of the crystal structure of substituted triazolo[1,5-a]pyrimidines, delving into the methodologies for structure determination and the nuanced interplay of intermolecular forces that govern their solid-state arrangement.

The Significance of the Triazolo[1,5-a]pyrimidine Core in Drug Discovery

The[4][5]triazolo[1,5-a]pyrimidine ring system is an aza-analog of a delocalized 10-π electron system, comprising an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine ring. This electronic configuration, coupled with the presence of multiple nitrogen atoms capable of acting as hydrogen bond donors and acceptors, underpins its ability to mimic endogenous purines and interact with biological macromolecules.[1]

Substitutions at various positions of the triazolo[1,5-a]pyrimidine core can profoundly influence its physicochemical properties, such as solubility, lipophilicity, and crystal packing, which in turn affect its pharmacokinetic and pharmacodynamic profiles. X-ray crystallography provides invaluable insights into how these substitutions dictate the molecule's conformation and its interactions with its environment, guiding the optimization of lead compounds.[5]

Unveiling the Solid State: A Guide to Crystal Structure Determination

The unequivocal determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through single-crystal X-ray diffraction (SC-XRD).[4] This powerful analytical technique provides precise information on bond lengths, bond angles, and the nature of intermolecular interactions.

From Solution to Solid: The Art of Crystal Growth

The journey to elucidating a crystal structure begins with the growth of high-quality single crystals. For substituted triazolo[1,5-a]pyrimidines, which are typically synthesized as organic solids, several crystallization techniques can be employed:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical; a solvent in which the compound has moderate solubility is often ideal.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled gradually. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile solvent (the precipitant) in which the compound is insoluble. The slow diffusion of the precipitant vapor into the solution reduces the compound's solubility, inducing crystallization.

The Single-Crystal X-ray Diffraction Experiment: A Step-by-Step Protocol

The following protocol outlines the key steps in a typical single-crystal X-ray diffraction experiment.

Instrumentation:

A modern single-crystal X-ray diffractometer typically consists of:

  • An X-ray source (e.g., a sealed tube or microfocus source)

  • A goniometer for precise crystal orientation

  • A detector (e.g., a CCD or CMOS detector)

  • A cooling device to maintain the crystal at a low temperature (typically 100 K) to minimize thermal vibrations.[4]

Experimental Workflow:

Figure 1: A generalized workflow for single-crystal X-ray diffraction.

Step 1: Crystal Selection and Mounting A suitable single crystal (typically 0.1-0.4 mm in size) is selected under a microscope.[4] The crystal should be free of cracks and other visible defects. It is then mounted on a goniometer head using a cryoloop and flash-cooled in a stream of cold nitrogen gas.

Step 2: Data Collection The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as a series of images as the crystal is rotated. Modern diffractometers automate this process, collecting a complete dataset of reflection intensities.

Step 3: Data Reduction The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors such as background scattering and absorption.

Step 4: Structure Solution The "phase problem" is the central challenge in X-ray crystallography. Since the phases of the diffracted X-rays cannot be directly measured, they must be determined using computational methods. For small organic molecules like triazolo[1,5-a]pyrimidines, direct methods or Patterson methods are commonly employed to generate an initial electron density map.

Step 5: Structure Refinement The initial structural model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data. Software packages such as SHELXL and Olex2 are widely used for this purpose.[6][7]

Step 6: Structure Validation and Analysis The final refined structure is validated to ensure its chemical and crystallographic reasonability. The data is typically presented in a Crystallographic Information File (CIF), a standard format for reporting crystal structures.[8][9]

The Crystal Packing of Substituted Triazolo[1,5-a]pyrimidines: A Supramolecular Perspective

The arrangement of molecules in a crystal, known as the crystal packing, is governed by a delicate balance of intermolecular interactions. For substituted triazolo[1,5-a]pyrimidines, these interactions play a crucial role in determining the overall solid-state architecture.

Hydrogen Bonding: The Directing Force

The nitrogen atoms of the triazolo[1,5-a]pyrimidine core are excellent hydrogen bond acceptors, while substituents with N-H or O-H groups can act as hydrogen bond donors. These interactions are often the primary drivers of the crystal packing, leading to the formation of well-defined supramolecular synthons.

π-π Stacking Interactions: Assembling the Layers

The aromatic nature of the triazolo[1,5-a]pyrimidine ring system facilitates π-π stacking interactions, where the electron-rich π systems of adjacent molecules are arranged in a parallel or offset fashion. These interactions contribute significantly to the cohesion of the crystal lattice, often leading to the formation of layered structures.

The Influence of Substituents on Crystal Packing

The nature and position of substituents on the triazolo[1,5-a]pyrimidine ring have a profound impact on the crystal packing.

  • Steric Hindrance: Bulky substituents can hinder close packing and may favor less dense crystal structures.

  • Electronic Effects: Electron-withdrawing or electron-donating groups can modulate the electrostatic potential of the aromatic ring, influencing the strength and geometry of π-π stacking and hydrogen bonding interactions.

  • Introduction of New Interaction Sites: Substituents can introduce new functional groups capable of participating in specific intermolecular interactions, such as halogen bonding or C-H···π interactions.

Table 1: Crystallographic Data for Selected Substituted Triazolo[1,5-a]pyrimidines

CompoundSubstitutionSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
1 5-methylP2₁/c3.7910(2)18.0092(10)9.0069(5)101.704(2)602.14(6)4[2]
2 5,7-dimethoxy-2-aminoNot availableNot availableNot availableNot availableNot availableNot availableNot available[4]

Note: Comprehensive crystallographic data for a wide range of substituted triazolo[1,5-a]pyrimidines can be accessed through the Cambridge Structural Database (CSD).[10][11][12]

Visualizing Intermolecular Interactions: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[3][13] The Hirshfeld surface of a molecule is defined as the region in space where the contribution to the electron density from that molecule is greater than the contribution from all other molecules in the crystal. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify and characterize different types of intermolecular contacts.

hirshfeld_analysis cluster_0 Hirshfeld Surface Generation cluster_1 Analysis CIF file CIF file CrystalExplorer CrystalExplorer CIF file->CrystalExplorer Hirshfeld Surface Hirshfeld Surface CrystalExplorer->Hirshfeld Surface d_norm plot d_norm plot Hirshfeld Surface->d_norm plot Mapping 2D Fingerprint Plot 2D Fingerprint Plot Hirshfeld Surface->2D Fingerprint Plot Generation Identification of close contacts Identification of close contacts d_norm plot->Identification of close contacts Quantification of interaction types Quantification of interaction types 2D Fingerprint Plot->Quantification of interaction types

Figure 2: Workflow for Hirshfeld surface analysis.

For example, in the crystal structure of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, Hirshfeld surface analysis reveals that the most significant contributions to the crystal packing arise from H···N/N···H (40.1%) and H···H (35.3%) contacts, highlighting the importance of hydrogen bonding and van der Waals interactions.[2]

Conclusion and Future Perspectives

The crystal structure of substituted triazolo[1,5-a]pyrimidines provides a wealth of information that is critical for understanding their structure-activity relationships and for the rational design of new drug candidates. Single-crystal X-ray diffraction, coupled with advanced analytical tools such as Hirshfeld surface analysis, allows for a detailed exploration of the supramolecular architecture of these important heterocyclic compounds. As our understanding of the subtle interplay of intermolecular forces continues to grow, so too will our ability to engineer crystalline materials with tailored properties for a range of therapeutic applications. The continued deposition of high-quality crystallographic data into publicly accessible databases like the Cambridge Structural Database is essential for advancing this field.

References

  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 167, 108-125. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • CCDC. (n.d.). A short guide to CIFs. [Link]

  • Richardson, C. M., et al. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters, 16(5), 1353-1357. [Link]

  • OlexSys. (n.d.). Olex2. [Link]

  • International Union of Crystallography. (n.d.). A Guide to CIF for Authors. [Link]

  • Méndez-Arriaga, J. M., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. [Link]

  • PubChem. (n.d.).[4][5]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. [Link]

  • Zedan, M. N., et al. (2024). 1,2,4-Triazolo[1,5-a]pyrimidines as significant scaffold in drug discovery. ResearchGate. [Link]

  • Lahmidi, F., et al. (2018). Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine. IUCrData, 3(1), x180003. [Link]

  • Sharma, G., et al. (2022). An Overview on Synthetic and Medicinal Perspectives of[4][5]Triazolo[1,5-a]pyrimidine Scaffold. PubMed. [Link]

  • Fizer, M., & Slivka, M. (2016). Synthesis of[4][5]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. [Link]

  • Huang, L., et al. (2020). Discovery of[4][5]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. PubMed. [Link]

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. [Link]

  • Yang, Y., et al. (2019). Novel[4][5]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. PubMed. [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. [Link]

  • Tan, Y. S., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central. [Link]

  • CCDC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). DATACC. [Link]

  • SciSpace. (n.d.). Solving and refining inorganic structures. [Link]

  • Li, X., et al. (2019).[4][5]Triazolo[1,5-a]pyrimidine derivative (Mol-5) is a new NS5-RdRp inhibitor of DENV2 proliferation and DENV2-induced inflammation. PubMed. [Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • CCDC. (n.d.). Chemical structure searching. Access Structures. [Link]

  • CCDC. (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. [Link]

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A Guide to the Spectroscopic Characterization of C8H11N5O Isomers: A Case Study of 7-Methylguanine as a Structural Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Isomer-Specific Analysis in Drug Development

In the landscape of modern drug discovery and development, the precise structural elucidation of bioactive small molecules is a cornerstone of success. Molecules sharing the same molecular formula, known as isomers, can exhibit vastly different pharmacological and toxicological profiles. For the molecular formula C8H11N5O, a multitude of isomers exist, many of which are derivatives of purine and pyrimidine scaffolds critical to biological processes. These structures are frequently encountered in medicinal chemistry, particularly in the design of kinase inhibitors, antiviral agents, and other targeted therapies. The ability to unambiguously identify a specific isomer is therefore not merely an academic exercise but a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity.

This technical guide provides an in-depth exploration of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize such isomers. Due to a lack of publicly available, complete spectroscopic datasets for a specific C8H11N5O isomer, this guide will utilize 7-methylguanine (C6H7N5O) as a representative structural analog. Guanine derivatives are a prominent class of compounds that can possess the C8H11N5O formula (e.g., through the addition of a propyl or isopropyl group). By thoroughly analyzing the spectra of the closely related 7-methylguanine, we can establish a robust analytical framework and predictive insights that are directly applicable to the characterization of its larger C8H11N5O counterparts, such as 7-isopropylguanine.

This guide is intended for researchers, scientists, and drug development professionals who rely on these analytical techniques for definitive structural confirmation.

Spectroscopic Analysis Workflow

The comprehensive identification of a specific isomer of C8H11N5O necessitates an integrated analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle. The logical workflow for this process is outlined below.

Spectroscopic_Workflow cluster_0 Initial Analysis cluster_1 Functional Group & Connectivity Analysis cluster_2 Structural Elucidation MassSpec Mass Spectrometry (MS) - Molecular Weight - Elemental Composition IR Infrared (IR) Spectroscopy - Functional Group Identification MassSpec->IR Provides Molecular Formula NMR Nuclear Magnetic Resonance (NMR) - 1H & 13C Environment - Connectivity & Stereochemistry MassSpec->NMR Confirms Molecular Weight IR->NMR Confirms Functional Groups Structure Definitive Structure of C8H11N5O Isomer NMR->Structure Defines Atomic Connectivity

Caption: An integrated workflow for the spectroscopic elucidation of a C8H11N5O isomer.

Mass Spectrometry (MS): The First Step in Identification

Mass spectrometry provides the foundational data points of molecular weight and elemental composition. For a C8H11N5O isomer, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula against other possibilities with a similar nominal mass.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like purine derivatives, typically performed in positive ion mode.

  • Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired over a relevant m/z range (e.g., 50-500).

  • Data Analysis: The exact mass of the protonated molecule [M+H]⁺ is determined. This experimental mass is then compared to the theoretical exact mass of C8H12N5O⁺ (the protonated form of C8H11N5O) to confirm the elemental composition.

Analysis of 7-Methylguanine (Analog)

The NIST WebBook provides the electron ionization (EI) mass spectrum for 7-methylguanine.[1]

Table 1: Mass Spectrometry Data for 7-Methylguanine

FeatureObservationInterpretation
Molecular Ion (M⁺) m/z 165Corresponds to the molecular weight of C6H7N5O.
Key Fragment Ions m/z 137, 110, 81Fragmentation pattern characteristic of the purine core.

Data sourced from the NIST Chemistry WebBook.[1]

For a C8H11N5O isomer like 7-isopropylguanine, the expected [M+H]⁺ ion would be at an m/z of 194.1037. The fragmentation pattern would likely show a prominent loss of a propyl radical (C3H7•, 43 Da) or propene (C3H6, 42 Da) from the molecular ion.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is intimately mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of a solid or liquid sample.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample spectrum is then acquired, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The positions, intensities, and shapes of the absorption bands are correlated with known functional group frequencies.

Analysis of 7-Methylguanine (Analog)

The NIST WebBook provides an IR spectrum of 7-methylguanine.

Table 2: Key IR Absorption Bands for 7-Methylguanine

Wavenumber (cm⁻¹)IntensityAssignment
3300-3100Broad, StrongN-H stretching (amine and amide)
~1690StrongC=O stretching (amide carbonyl)
~1600MediumC=C and C=N stretching (purine ring)
~1550MediumN-H bending

Data sourced from the NIST Chemistry WebBook.

For a C8H11N5O isomer, the IR spectrum would be expected to show similar characteristic absorptions for the amine, amide, and purine ring systems. Additionally, C-H stretching and bending vibrations corresponding to the alkyl substituent (e.g., an isopropyl group) would be observed in the regions of 2970-2850 cm⁻¹ and 1470-1365 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively, while 2D NMR techniques reveal the connectivity between atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: The compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and number of scans.

    • ¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are run to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC).

  • Data Analysis: The chemical shifts, signal integrations (for ¹H), multiplicities (splitting patterns), and correlations are analyzed to assemble the molecular structure.

Analysis of 7-Methylguanine (Analog)

While a complete, high-quality, and freely available NMR dataset for 7-methylguanine is not readily found in a single database, data from various sources and predictions based on known chemical shifts for similar structures allow for a reliable interpretation.[2][3]

Table 3: Predicted ¹H and ¹³C NMR Data for 7-Methylguanine (in DMSO-d₆)

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
H-8~7.9s1HC8-H
NH₂~6.5br s2HC2-NH₂
N-CH₃~3.7s3HN7-CH₃
N1-H~10.6br s1HN1-H
¹³C NMR δ (ppm)Assignment
C6~157C=O
C2~154C2-NH₂
C4~151C4
C8~140C8
C5~107C5
N-CH₃~35N7-CH₃

Note: These are predicted values based on known chemical shifts of the guanine core and methyl groups. Actual values may vary slightly.

For a C8H11N5O isomer such as 7-isopropylguanine , the NMR spectra would show significant differences in the alkyl region:

  • ¹H NMR: A septet (a signal split into seven lines) around δ 4.5-5.0 ppm for the CH of the isopropyl group, and a doublet (a signal split into two lines) around δ 1.4-1.6 ppm for the two equivalent CH₃ groups. The integration of the doublet would be 6H.

  • ¹³C NMR: A signal for the CH of the isopropyl group around δ 45-50 ppm and a signal for the two equivalent CH₃ groups around δ 20-25 ppm.

The following diagram illustrates the workflow for NMR data analysis:

NMR_Analysis cluster_nmr NMR Data Acquisition & Analysis cluster_structure Structural Assembly H1_NMR 1D ¹H NMR - Chemical Shift - Integration - Multiplicity Fragments Identify Spin Systems & Molecular Fragments H1_NMR->Fragments C13_NMR 1D ¹³C NMR & DEPT - Chemical Shift - Carbon Type (C, CH, CH₂, CH₃) C13_NMR->Fragments COSY 2D COSY - H-H Connectivity COSY->Fragments HSQC 2D HSQC - C-H (1-bond) Connectivity HSQC->Fragments HMBC 2D HMBC - C-H (long-range) Connectivity HMBC->Fragments Assemble Assemble Fragments into Final Structure Fragments->Assemble

Caption: Workflow for structural elucidation using 1D and 2D NMR data.

Conclusion: A Synergistic Approach to Isomer Identification

Mass spectrometry establishes the elemental composition and molecular weight. IR spectroscopy confirms the presence of key functional groups such as amines and amides. Finally, NMR spectroscopy, through a combination of 1D and 2D experiments, elucidates the precise atomic connectivity and completes the structural puzzle. By understanding the characteristic spectroscopic signatures of the purine core and various alkyl substituents, researchers can confidently apply these principles to identify and differentiate any isomer of C8H11N5O, ensuring the scientific integrity and success of their research endeavors.

References

  • PubChem. 7-Methylguanine. National Center for Biotechnology Information. [Link]

  • NIST. 7-Methylguanine. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J. and Mallard, W.G. (Eds.). National Institute of Standards and Technology, Gaithersburg MD. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Human Metabolome Database. 7-Methylguanine. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Wikipedia. 7-Methylguanine. [Link]

  • NIST. 7-Methylguanine. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J. and Mallard, W.G. (Eds.). National Institute of Standards and Technology, Gaithersburg MD. [Link]

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An In-depth Technical Guide to the Bioavailability and ADME Profile of Triazolopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Triazolopyrimidine Scaffold in Modern Drug Discovery

The triazolopyrimidine core, a fused heterocyclic system, is a cornerstone in medicinal chemistry, recognized for its structural resemblance to endogenous purines. This mimicry allows these derivatives to effectively interact with a wide array of biological targets, leading to their investigation and development for diverse therapeutic applications, including anticancer, anti-parasitic, anti-inflammatory, and antiviral agents.[1][2][3] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity. However, achieving potent biological activity is only the first step; a successful drug candidate must possess a favorable pharmacokinetic profile to ensure it can reach its target in the body at a sufficient concentration and for an adequate duration.

This guide provides drug development professionals with a comprehensive overview of the key principles and methodologies for evaluating the bioavailability and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of triazolopyrimidine derivatives. We will move beyond theoretical concepts to provide field-proven insights and detailed experimental protocols, explaining the causal links between a compound's physicochemical properties and its ultimate in vivo fate. The narrative follows the logical progression of a drug discovery program, from foundational property analysis to definitive in vivo studies.

Part 1: Foundational Physicochemical Properties - The Blueprint for ADME

The journey of a drug through the body is dictated by its intrinsic physicochemical properties. For triazolopyrimidine derivatives, understanding these foundational characteristics is paramount as they provide the first clues to potential ADME liabilities and opportunities for optimization. The scaffold's nitrogen atoms, for instance, influence its hydrogen bonding capacity and basicity (pKa), which in turn govern solubility and interactions with biological membranes and proteins.[4]

Key physicochemical parameters to characterize early in development include:

  • Solubility: Aqueous solubility is a prerequisite for absorption. Poor solubility can be a significant hurdle for oral bioavailability.

  • Lipophilicity (LogP/LogD): The partitioning of a compound between lipid and aqueous phases is critical for membrane permeability. An optimal LogP/LogD balance is required; too low, and the compound won't cross membranes; too high, and it may have poor solubility or be sequestered in fatty tissues.

  • pKa: The ionization state of a molecule at physiological pH affects its solubility, permeability, and potential for transporter-mediated interactions.

  • Polar Surface Area (PSA): This metric is a strong predictor of passive membrane permeability. Generally, a PSA of less than 140 Ų is associated with good oral bioavailability.[5]

These properties do not exist in isolation; they are interconnected and collectively shape the ADME profile. For example, strategic substitution on the triazolopyrimidine core can modulate lipophilicity to enhance permeability, but it may inadvertently decrease solubility. Early, iterative assessment of these parameters is the key to successful lead optimization.

Table 1: Key Physicochemical Descriptors and Their ADME Implications

ParameterTypical Range for Oral DrugsPrimary ADME InfluenceRationale for Triazolopyrimidines
Molecular Weight (MW) < 500 DaAbsorption, DistributionThe core scaffold is small, allowing for significant substitution while staying within Lipinski's guidelines.[5]
Lipophilicity (miLogP) 1 - 5Absorption, Metabolism, ExcretionSubstituents must be chosen carefully to balance permeability with solubility and avoid excessive protein binding or metabolic liability.
H-Bond Donors (HBD) ≤ 5Absorption, SolubilityThe core itself has few H-bond donors, providing flexibility in substituent design.
H-Bond Acceptors (HBA) ≤ 10Absorption, SolubilityThe multiple nitrogen atoms in the core act as acceptors, influencing solubility and target binding.[4]
Polar Surface Area (PSA) < 140 ŲAbsorption (Oral & BBB)A critical parameter to monitor, especially when adding polar functional groups to improve solubility or target engagement.[5]
Rotatable Bonds (NRB) ≤ 10Bioavailability, MetabolismFewer rotatable bonds generally lead to better oral bioavailability and reduced metabolic clearance.[5]

Part 2: The ADME Assessment Cascade - From Prediction to In Vitro Reality

A tiered, systematic approach is essential for efficiently characterizing the ADME properties of a new chemical series. This cascade begins with rapid, cost-effective computational and in vitro screens to filter compounds and guide synthesis, progressively moving towards more complex and resource-intensive assays for the most promising candidates.

ADME_Cascade cluster_0 Early Discovery & Lead Generation cluster_1 Lead Optimization cluster_2 Candidate Selection InSilico In Silico Prediction (Solubility, Lipinski's Rules, Permeability, Metabolism) PhysChem Physicochemical Characterization (Kinetic/Thermo Solubility, LogD) InSilico->PhysChem Guides Synthesis Permeability Permeability Assays (PAMPA, Caco-2) PhysChem->Permeability Metabolism Metabolic Stability (Microsomes, Hepatocytes) PhysChem->Metabolism PPB Plasma Protein Binding Permeability->PPB InVivoPK In Vivo Pharmacokinetics (Rodent IV/PO Dosing) Permeability->InVivoPK Selects Candidates DDI DDI Risk (CYP Inhibition) Metabolism->DDI Metabolism->InVivoPK Selects Candidates DDI->InVivoPK Selects Candidates PPB->InVivoPK Selects Candidates Bioavailability Oral Bioavailability (F%) InVivoPK->Bioavailability

Caption: The ADME Assessment Cascade for Drug Discovery.

In Silico & Computational Prediction

Before synthesis, computational tools can predict the "drug-likeness" of designed triazolopyrimidine derivatives.[6] Software like SwissADME or company-internal models apply established principles like Lipinski's Rule of Five to flag molecules with potential bioavailability issues.[5] These predictions are not definitive but are invaluable for triaging large sets of virtual compounds and prioritizing synthetic efforts. For example, a designed analog with a predicted LogP of 6.5 and a molecular weight of 580 Da would be deprioritized due to a high probability of poor absorption and solubility.[5][6]

In Vitro ADME Profiling: Experimental Methodologies

A. Absorption & Permeability

High permeability across the intestinal epithelium is a key determinant of oral absorption. Two workhorse assays provide complementary information.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay measures passive diffusion across a synthetic lipid membrane. It is an excellent primary screen for permeability, helping to rank compounds and diagnose absorption issues related to poor passive transit.

    Step-by-Step Protocol: PAMPA

    • Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.

    • Donor Plate: The triazolopyrimidine derivative is dissolved in a buffer solution (e.g., PBS at pH 7.4) and added to the wells of a 96-well donor plate.

    • Assembly: The lipid-coated filter plate is placed on top of the donor plate, and the assembly is placed into an acceptor plate containing fresh buffer.

    • Incubation: The "sandwich" is incubated for a set period (e.g., 4-16 hours) at room temperature, allowing the compound to diffuse from the donor to the acceptor well.

    • Quantification: The concentration of the compound in both donor and acceptor wells is determined using LC-MS/MS.

    • Calculation: The effective permeability (Pe) is calculated. High and low permeability controls (e.g., Testosterone and Theophylline) are run in parallel to validate the assay.

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express key uptake and efflux transporters (like P-glycoprotein). It provides a more biologically relevant model of intestinal absorption, capable of identifying compounds that are subject to active efflux, a common cause of poor bioavailability.

    Caco2_Workflow cluster_A A -> B Permeability cluster_B B -> A Permeability (Efflux) A1 1. Add Compound to Apical (A) side A2 2. Incubate (e.g., 2h) A1->A2 A3 3. Measure Compound in Basolateral (B) side A2->A3 Result Calculate Papp (A->B) and Efflux Ratio (ER) A3->Result B1 1. Add Compound to Basolateral (B) side B2 2. Incubate (e.g., 2h) B1->B2 B3 3. Measure Compound in Apical (A) side B2->B3 B3->Result

    Caption: Caco-2 Bidirectional Permeability Assay Workflow.

    Step-by-Step Protocol: Caco-2 Permeability

    • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for ~21 days until a differentiated, confluent monolayer is formed. Monolayer integrity is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

    • A-to-B Permeability: The test compound is added to the apical (A) side, simulating the intestinal lumen. The plate is incubated at 37°C. Samples are taken from the basolateral (B) side (simulating blood) at various time points.

    • B-to-A Permeability: In a separate set of wells, the compound is added to the basolateral side, and samples are taken from the apical side to measure reverse transport.

    • Quantification: All samples are analyzed by LC-MS/MS.

    • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The Efflux Ratio (ER = Papp(B-A) / Papp(A-B)) is determined. An ER > 2 suggests the compound is a substrate for an efflux transporter.

B. Metabolism

Metabolic stability is a critical factor influencing a drug's half-life and oral bioavailability. The liver is the primary site of drug metabolism.

  • Liver Microsomal Stability Assay: This is the standard initial screen for assessing Phase I metabolic stability (primarily oxidation, reduction, and hydrolysis reactions mediated by Cytochrome P450 enzymes). The assay measures the rate at which a compound is cleared by liver microsomes, which are vesicles of the endoplasmic reticulum containing high concentrations of drug-metabolizing enzymes.

    Step-by-Step Protocol: Microsomal Stability

    • Reagents: Prepare a reaction mixture containing liver microsomes (human or rodent) and the test compound in a phosphate buffer.

    • Initiation: The reaction is initiated by adding the cofactor NADPH, which is required for CYP450 enzyme activity. A parallel incubation without NADPH serves as a negative control.

    • Time Course: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the remaining parent compound concentration.

    • Calculation: The percentage of the compound remaining over time is plotted. From the slope of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.

Table 2: Representative In Vitro Metabolic Stability Data for Triazolopyrimidine Analogs

CompoundHuman Liver Microsome t½ (min)Intrinsic Clearance (µL/min/mg)Classification
Parent (GNF6702) > 90< 12Low Clearance
Analog 19 > 90< 12Low Clearance
Analog 20 > 90< 12Low Clearance
Analog 2-6 (Hypothetical) < 30> 46High Clearance
(Data interpretation based on findings for triazolopyrimidines in anti-trypanosomal studies where metabolic stability was a key optimization parameter.[7])
  • Cytochrome P450 (CYP) Inhibition Assay: It is crucial to determine if a new drug candidate inhibits major CYP isoforms (e.g., CYP3A4, 2D6, 2C9). Inhibition can lead to significant drug-drug interactions (DDIs), where the co-administration of one drug dangerously elevates the concentration of another. This is typically assessed using fluorescent probe substrates for each CYP isoform in the presence of varying concentrations of the test compound. A decrease in fluorescence indicates inhibition.

C. Distribution

  • Plasma Protein Binding (PPB) Assay: Most drugs bind to plasma proteins like albumin and alpha-1-acid glycoprotein. Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized or excreted. High plasma protein binding (>99%) can limit efficacy and complicate dose-response relationships. Equilibrium dialysis is the gold-standard method for measuring PPB. In this method, a semi-permeable membrane separates a plasma-containing compound from a buffer compartment. At equilibrium, the concentration of free drug is the same in both chambers, allowing for the calculation of the percentage bound.

Part 3: In Vivo Pharmacokinetics & Bioavailability Determination

After a triazolopyrimidine derivative has demonstrated a promising in vitro ADME profile (e.g., good permeability, high metabolic stability, low DDI risk), the next critical step is to evaluate its behavior in a living organism.

  • Rodent Pharmacokinetic (PK) Study: This is the definitive experiment to understand a drug's ADME profile in vivo and to calculate its oral bioavailability.

    Step-by-Step Protocol: Rodent PK Study

    • Animal Dosing: Two groups of animals (typically rats or mice) are used. Group 1 receives the compound intravenously (IV) at a low dose (e.g., 1-2 mg/kg). Group 2 receives the compound orally (PO) via gavage at a higher dose (e.g., 5-10 mg/kg). The IV dose provides a baseline for 100% bioavailability.

    • Blood Sampling: Blood samples are collected from each animal at a series of predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Sample Processing: Plasma is isolated from the blood samples by centrifugation.

    • Bioanalysis: The concentration of the drug in each plasma sample is accurately measured using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: The plasma concentration-time data is plotted. Key PK parameters are calculated using software like Phoenix WinNonlin.

Key Pharmacokinetic Parameters:

  • Cmax: The maximum observed plasma concentration after oral dosing.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time, calculated for both IV and PO routes.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

  • Oral Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation. It is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Part 4: Integrated Analysis - Connecting Properties to Performance

The true power of an ADME assessment comes from integrating all available data to build a holistic understanding of a compound's behavior.

Integrated_Analysis cluster_cause Molecular & In Vitro Properties cluster_effect In Vivo Outcome PhysChem Good Solubility Optimal LogP Permeability High Papp (A->B) Low Efflux Ratio Outcome High Oral Bioavailability (F%) PhysChem->Outcome Ensures dissolution & passive diffusion Metabolism High Microsomal Stability (Low Clint) Permeability->Outcome Allows efficient gut wall transit Metabolism->Outcome Minimizes first-pass effect

Caption: Causal links between in vitro properties and in vivo bioavailability.

Case Study Insight: The development of anti-parasitic triazolopyrimidines like GNF6702 exemplifies this integrated approach. Initial leads may have potent activity but suffer from poor metabolic stability or other ADME liabilities.[4] Medicinal chemists then systematically modify the scaffold's substituents to improve these properties. For instance, adding fluorine atoms at metabolically vulnerable positions can block CYP-mediated oxidation, significantly increasing metabolic stability and, consequently, the in vivo half-life and overall exposure.[7] Similarly, optimizing LogP and PSA can improve permeability and reduce efflux, directly contributing to higher oral bioavailability.[5] Studies on triazolopyrimidine-based TDP2 inhibitors also highlight the importance of achieving good cell permeability for intracellular targets.[8]

Conclusion

A thorough and systematic evaluation of the ADME profile is indispensable for the successful development of triazolopyrimidine derivatives as therapeutic agents. By starting with in silico and physicochemical profiling, progressing through a cascade of validated in vitro assays, and culminating in definitive in vivo pharmacokinetic studies, researchers can build a robust understanding of a compound's disposition. This iterative process of testing, analysis, and structural optimization is the key to identifying candidates that not only possess potent pharmacology but also the pharmacokinetic properties required to become safe and effective medicines.

References

  • Di Pietro, O., & Alcaro, S. (2018). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals, 11(4), 119. [Link]

  • El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1). [Link]

  • Umar, B. A., et al. (2025). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology. [Link]

  • Al-Ostath, A., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[4][5]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(16), 4991. [Link]

  • Gardner, M., et al. (2018). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. ACS Medicinal Chemistry Letters, 9(11), 1113–1118. [Link]

  • Kankanala, J., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 220-224. [Link]

  • El-Sayed, N. F., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 30. [Link]

  • Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. ResearchGate. [Link]

  • Wang, X., et al. (2019). Discovery of[4][5]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sławiński, J., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. International Journal of Molecular Sciences, 24(3), 2636. [Link]

  • Various Authors. (2023). Triazolopyrimidine compounds and its biological activities. ResearchGate. [Link]

  • Various Authors. (2023). Cytochrome P450 (CYP) inhibition. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Analytical Characterization of 2-Amino-6-ethyl-5-methyltriazolo[1,5-A]pyrimidin-7-OL

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical standards and methodologies for the characterization of 2-Amino-6-ethyl-5-methyltriazolo[1,5-A]pyrimidin-7-OL . The protocols outlined herein are grounded in established analytical principles for heterocyclic small molecules and are designed to ensure scientific rigor and data integrity.

Introduction: The Significance of Triazolopyrimidines

The triazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1] The specific analogue, 2-Amino-6-ethyl-5-methyltriazolo[1,5-A]pyrimidin-7-OL, is of interest for its potential pharmacological applications. Accurate and robust analytical methods are paramount for ensuring the identity, purity, and quality of this compound in research and development settings. These notes detail the necessary analytical workflow for comprehensive characterization.

Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties of a compound is foundational to method development. While experimental data for this specific molecule is not widely published, its structural features suggest the following characteristics, which inform the subsequent analytical protocols.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₁₂N₆OBased on chemical structure
Molecular Weight 220.23 g/mol Based on chemical structure
Polarity Moderately PolarPresence of amino, hydroxyl, and multiple nitrogen atoms
UV Chromophore YesThe fused heterocyclic ring system is expected to absorb UV light
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Characteristic of many N-heterocyclic compounds

Structural Elucidation: A Multi-Technique Approach

Confirmation of the chemical structure of 2-Amino-6-ethyl-5-methyltriazolo[1,5-A]pyrimidin-7-OL is the primary step in its characterization. A combination of spectroscopic techniques is essential for unambiguous identification.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Resonances: Signals corresponding to the ethyl group (a triplet and a quartet), the methyl group (a singlet), the amino group (a broad singlet, exchangeable with D₂O), and potentially a signal for the pyrimidine proton. The exact chemical shifts will be dependent on the electronic environment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Resonances: Signals for all nine carbon atoms in the molecule, including those in the heterocyclic rings and the alkyl substituents.

  • Data Processing and Interpretation: Process the spectra using appropriate software. The chemical shifts, coupling constants, and integration values will collectively confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquisition:

    • Infuse the sample solution directly or via a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode to facilitate protonation of the basic nitrogen atoms.

    • Expected Result: The primary observation should be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to the calculated exact mass of C₉H₁₃N₆O⁺. The high-resolution measurement will provide a highly accurate mass, which can be used to confirm the elemental composition.

  • Data Analysis: Compare the experimentally determined accurate mass with the theoretical mass. A mass accuracy of less than 5 ppm provides strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Interpretation:

    • Expected Absorptions: Look for characteristic absorption bands corresponding to:

      • N-H stretching of the amino group (around 3300-3500 cm⁻¹).

      • O-H stretching of the hydroxyl group (a broad band around 3200-3600 cm⁻¹).

      • C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹).

      • C=N and C=C stretching within the heterocyclic rings (around 1500-1650 cm⁻¹).

Purity Assessment: Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for determining the purity of pharmaceutical compounds and for quantifying impurities.[3]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Protocol: Purity Determination by RP-HPLC

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), and a column oven.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water. The acidic modifier helps to achieve sharp peak shapes for basic compounds.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV-Vis spectral analysis (a preliminary scan should be run to find the λmax). A wavelength of 254 nm is often a good starting point for aromatic heterocycles.

    • Injection Volume: 10 µL.

    • Gradient Elution: A typical gradient would be:

      • 0-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • This method can also be used to identify and quantify any impurities present.

Workflow and Data Integration

A logical workflow ensures that all necessary analytical data is collected and integrated to provide a complete picture of the compound's identity and purity.

G cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Final Characterization NMR NMR Spectroscopy (¹H, ¹³C) Report Certificate of Analysis (CoA) NMR->Report Confirms Structure MS Mass Spectrometry (HRMS) MS->Report Confirms Molecular Formula IR FTIR Spectroscopy IR->Report Confirms Functional Groups HPLC RP-HPLC (Purity, Impurities) HPLC->Report Determines Purity

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Dimroth Rearrangement in Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Dimroth rearrangement in pyrimidines. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this powerful transformation. This guide is structured to address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.

The Dimroth rearrangement is a fascinating and synthetically useful isomerization in heterocyclic chemistry, where an endocyclic and an exocyclic heteroatom in a heterocyclic ring exchange places.[1][2] In pyrimidines, this typically involves the isomerization of 1-substituted 2-imino-1,2-dihydropyrimidines to 2-substituted aminopyrimidines, often driven by the formation of a more thermodynamically stable product.[1][3] While invaluable for the synthesis of diverse pyrimidine derivatives, including those with significant biological activity, the reaction can be sensitive to various factors, sometimes leading to unexpected outcomes or low yields.[1][4]

This guide will equip you with the knowledge to troubleshoot and optimize your Dimroth rearrangement reactions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in mechanistic understanding.

Q1: My Dimroth rearrangement is resulting in a very low yield or is not proceeding at all. What are the primary factors I should investigate?

A1: Low or no yield in a Dimroth rearrangement is a common issue that can often be resolved by systematically evaluating the reaction conditions. The rearrangement is influenced by several key factors:

  • pH of the Reaction Medium: The rate of the Dimroth rearrangement is highly dependent on the pH.[1] The reaction can be catalyzed by both acids and bases.[1][3][5] If your reaction is sluggish, a critical first step is to assess and modify the pH.

    • Basic Conditions: For base-catalyzed rearrangements, such as the isomerization of 1-substituted 2-imino-1,2-dihydropyrimidines, the concentration of the hydroxide ion is crucial.[1][6] Insufficiently basic conditions will result in a slow reaction. Consider using stronger bases or increasing the concentration of your current base. Common bases include alkali hydroxides and carbonates.[1]

    • Acidic Conditions: In acid-catalyzed rearrangements, protonation of a ring nitrogen is a key step in initiating the ring-opening process.[1] If your substrate requires acidic conditions, ensure the acid is strong enough and present in a suitable concentration. Acetic acid is a common catalyst.[1][7]

  • Temperature and Reaction Time: The Dimroth rearrangement is often accelerated by heat.[1] If you are running the reaction at room temperature with little success, a logical step is to increase the temperature. For example, some syntheses of chromeno[2,3-d]pyrimidines via a tandem Pinner-Dimroth reaction show a significant drop in yield when the temperature is decreased from reflux to 100°C.[1] Be aware that prolonged reaction times at high temperatures can sometimes lead to side product formation. It is a delicate balance that may require optimization.

  • Solvent Choice: The solvent can influence the solubility of your substrate and reagents, as well as the stability of the intermediates. Protic solvents like water or alcohols can participate in the reaction mechanism, for instance, by providing a source of protons or acting as a nucleophile in the initial ring-opening step.[8] If you are experiencing issues, consider screening different solvents. For instance, in some cases, moving from a non-polar solvent like petroleum ether to a polar protic solvent like ethanol can significantly alter the reaction outcome.[1]

  • Substituent Effects: The electronic nature of the substituents on the pyrimidine ring plays a significant role.[1][9]

    • Electron-withdrawing groups tend to facilitate the rearrangement by making the pyrimidine ring more susceptible to nucleophilic attack, which is often the initial step in the ring-opening process.[1][9]

    • Electron-donating groups , conversely, can slow down the reaction. If your substrate has strong electron-donating groups, you may need to employ more forcing conditions (higher temperature, stronger acid/base) to achieve a reasonable conversion.

Below is a troubleshooting workflow to guide your optimization process:

G start Low/No Yield in Dimroth Rearrangement check_pH Is the pH optimal for your substrate? start->check_pH adjust_pH Adjust pH: - Increase base concentration - Use a stronger acid/base check_pH->adjust_pH No check_temp Is the reaction temperature adequate? check_pH->check_temp Yes adjust_pH->check_temp increase_temp Increase temperature incrementally. Monitor for side products. check_temp->increase_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes increase_temp->check_solvent screen_solvents Screen alternative solvents (protic vs. aprotic). check_solvent->screen_solvents No check_substituents Analyze electronic effects of substituents. check_solvent->check_substituents Yes screen_solvents->check_substituents modify_conditions Employ more forcing conditions for electron-rich substrates. check_substituents->modify_conditions Electron-donating groups present success Successful Rearrangement check_substituents->success Electron-withdrawing groups present modify_conditions->success

Troubleshooting workflow for low yield.
Q2: I have isolated a product, but I am unsure if it is the desired rearranged isomer or the starting material. How can I definitively distinguish between them?

A2: Distinguishing between the starting material and the rearranged product is critical, as the Dimroth rearrangement can sometimes be an undesired side reaction leading to structural misassignments.[5][6] Several analytical techniques can be employed for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of protons on the pyrimidine ring and its substituents will likely be different in the two isomers. In fused systems like imidazo[1,2-a]pyrimidines, the proton chemical shifts can be diagnostic for the regiochemistry.[6]

    • ¹⁵N NMR or ¹H-¹⁵N HMBC: If you have access to these techniques, they can provide definitive evidence. Labeled nitrogen experiments can directly probe the connectivity of the nitrogen atoms within the heterocyclic core, confirming whether the rearrangement has occurred.[6]

    • 2D NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between protons, which can help determine the spatial arrangement of substituents and confirm the overall structure.[6]

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides an unambiguous structural determination. This is considered the gold standard for structure proof.

  • Comparison of Physicochemical Properties: The two isomers often have different physical properties. For example, in fused 1,2,4-triazolo[4,3-c]pyrimidines and their rearranged 1,2,4-triazolo[1,5-c]pyrimidine isomers, there are often significant differences in their melting points and UV absorption wavelengths.[3]

Analytical Technique Application for Isomer Differentiation
¹H NMR Changes in chemical shifts of ring and substituent protons.
¹³C NMR Different chemical shifts for carbon atoms in the heterocyclic core.
¹⁵N NMR / ¹H-¹⁵N HMBC Direct evidence of nitrogen atom positions and connectivity.[6]
2D NOESY Determination of through-space proximity of substituents.[6]
X-ray Crystallography Unambiguous 3D structure determination.
Melting Point Isomers often exhibit different melting points.[3]
UV-Vis Spectroscopy Different absorption maxima (λmax) may be observed.[3]
Q3: My reaction is producing a mixture of products, including what appear to be side products from decomposition. How can I improve the reaction's selectivity?

A3: The formation of side products is often due to the reaction conditions being too harsh or the presence of competing reaction pathways. Here are some strategies to improve selectivity:

  • Optimize Temperature: As mentioned, high temperatures can accelerate the desired rearrangement but may also promote decomposition or other side reactions. Try running the reaction at the lowest temperature that allows for a reasonable reaction rate. A systematic study of temperature effects, for example at 20°C increments, can help identify the optimal balance.

  • Use of Microwave Irradiation: Microwave-assisted synthesis has been shown to be an efficient method for promoting Dimroth rearrangements, often leading to higher yields and reduced formation of by-products in shorter reaction times. The rapid and uniform heating provided by microwaves can minimize thermal decomposition.

  • Re-evaluate Your Catalyst: The choice and concentration of the acid or base catalyst are critical.

    • If you are using a strong base, consider if a milder base like K₂CO₃ might be sufficient and less likely to cause degradation.[1]

    • In some cases, the presence of a Lewis acid or a dehydrating agent like POCl₃ can promote the desired transformation while minimizing side reactions.[1]

  • Consider Alternative Mechanisms: Be aware that rearrangements that appear to be a Dimroth rearrangement may, in fact, proceed through other mechanisms like a[1][3]-sigmatropic shift, especially under neutral or acidic conditions.[2] Understanding the plausible mechanistic pathways for your specific substrate can help you choose conditions that favor the desired outcome. For example, if a competing pericyclic reaction is possible, altering the solvent polarity or temperature might disfavor it relative to the Dimroth pathway.

Frequently Asked Questions (FAQs)

What is the general mechanism of the Dimroth rearrangement in pyrimidines?

The generally accepted mechanism for the Dimroth rearrangement is a three-stage process known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.[1]

  • Nucleophilic Addition: The reaction is initiated by the addition of a nucleophile (often hydroxide in basic conditions or water in acidic conditions) to an electrophilic carbon atom of the pyrimidine ring.[1][6]

  • Ring Opening: This addition leads to the formation of an unstable intermediate that undergoes electrocyclic ring opening, breaking a carbon-nitrogen bond and forming a more flexible open-chain intermediate.[1]

  • Ring Closure: The open-chain intermediate then undergoes a conformational change, followed by cyclization where a different nitrogen atom attacks the carbonyl or imine carbon, leading to the formation of the rearranged heterocyclic ring. Subsequent tautomerization or deprotonation yields the final, more stable rearranged product.

G A Starting Pyrimidine B Nucleophilic Addition (e.g., OH⁻) A->B C Ring Opening to Open-Chain Intermediate B->C D Conformational Change and Ring Closure C->D E Rearranged Pyrimidine D->E

Generalized ANRORC mechanism for the Dimroth rearrangement.
Are there different types of Dimroth rearrangements?

Yes, the Dimroth rearrangement can be broadly categorized into two types:[1]

  • Type I: This involves the relocation of heteroatoms within the rings of condensed (fused) heterocyclic systems.

  • Type II: This is the more common type and involves the migration of exo- and endocyclic heteroatoms. The classic example is the isomerization of 1-alkyl-2-iminopyrimidines to 2-alkylaminopyrimidines.[1][5]

What is the primary driving force for the Dimroth rearrangement?

The primary driving force for the Dimroth rearrangement is the formation of a thermodynamically more stable isomeric product.[3][5] This increased stability can arise from factors such as improved aromaticity, relief of ring strain, or more favorable substituent placement in the rearranged product.

Can the Dimroth rearrangement be an unwanted side reaction?

Absolutely. The Dimroth rearrangement can occur unexpectedly under certain conditions, particularly in basic media, leading to the formation of an unintended isomer.[5] This is a significant challenge as it can lead to incorrect structural assignments of reaction products if not carefully considered.[5][6] It is always advisable to rigorously characterize products from reactions where a Dimroth rearrangement is plausible, especially when working with heterocyclic systems like imidazo[1,2-a]pyrimidines.[5][9]

How do I find a reliable starting protocol for my specific pyrimidine substrate?

A thorough literature search is the best starting point. Look for publications that describe Dimroth rearrangements on substrates with similar electronic and steric properties to your own. Pay close attention to the reported reaction conditions, including the choice of solvent, catalyst (acid or base), temperature, and reaction time. Given the variability of the reaction, it is likely you will need to perform some optimization, but a literature precedent provides a valuable starting point.

References

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, [Link]

  • The Dimroth Rearrangement: A Comprehensive Analysis. Star Chemistry, [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry, [Link]

  • When a “Dimroth Rearrangement” Is Not a Dimroth Rearrangement. The Journal of Organic Chemistry, [Link]

  • Postulated mechanism of the Dimroth rearrangement under basic conditions in the imidazo[1,2-a]pyrimidine ring. ResearchGate, [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. ResearchGate, [Link]

  • Dimroth rearrangement. Wikipedia, [Link]

  • The Dimroth rearrangement. Part XIII. The small effect of p-substitution on rearrangement rates for 1,2-dihydro-2-imino-1-methyl-5-phenylpyrimidines. Journal of the Chemical Society C: Organic, [Link]

  • The Dimroth rearrangement as a probable cause for structural misassignments in imidazo[1,2- a ]pyrimidines: A 15 N -labelling study and an easy method for the determination of regiochemistry. ResearchGate, [Link]

  • Efficient and library-friendly synthesis of 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines under microwave irradiation. Chemical Papers, [Link]

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Technical Support Center: Troubleshooting Poor Cell Permeability of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Permeability Problem

A common and frustrating challenge in drug discovery is when a highly potent small molecule inhibitor, perfected through biochemical assays, shows diminished or no activity in a cell-based context. This discrepancy often points to a critical flaw: the compound cannot efficiently cross the cell membrane to reach its intracellular target.[1] Membrane permeability is a crucial factor that influences a drug's absorption, distribution, and overall efficacy.[1][2] This guide provides a structured, question-and-answer-based approach to diagnose and troubleshoot issues of poor cell permeability.

Q1: My inhibitor is potent in my biochemical assay but shows no activity in my cell-based assay. How do I confirm that poor permeability is the problem?

A1: Initial Diagnosis: Assessing Passive Permeability

The first step is to determine your molecule's ability to passively diffuse across a lipid bilayer. The most direct way to do this is with an in vitro permeability assay.

Expert Insight: Before proceeding with complex cellular models, it is crucial to establish a baseline of passive permeability. This helps to distinguish between fundamental physicochemical barriers and more complex biological hurdles like active efflux.

Recommended Initial Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability. It uses a 96-well plate format where a filter plate is coated with a lipid-oil mixture, creating an artificial membrane that separates a donor well (containing your compound) from an acceptor well.

Experimental Protocol: PAMPA

Objective: To measure the rate of passive diffusion of a test compound across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., flat-bottom, clear polystyrene)

  • PAMPA lipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (high and low permeability)

  • Plate reader or LC-MS/MS for compound quantification

Methodology:

  • Membrane Coating: Carefully apply 5 µL of the PAMPA lipid solution to the filter of each well on the filter plate. Be cautious not to puncture the filter.

  • Acceptor Plate Preparation: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Donor Plate Preparation: Dissolve the test and control compounds in PBS to a final concentration of 100-200 µM. Add 150 µL of this solution to each well of the coated filter plate (the donor plate).

  • Assay Assembly: Gently place the donor filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the PBS in the acceptor wells. This creates a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence, or LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - [C_A] / [C_eq])

Where:

  • VD and VA are the volumes of the donor and acceptor wells.

  • Area is the effective surface area of the membrane.

  • Time is the incubation time in seconds.

  • [CA] is the compound concentration in the acceptor well.

  • [Ceq] is the equilibrium concentration, calculated as ([C_D]V_D + [C_A]V_A) / (V_D + V_A).

Data Interpretation
Papp Value (x 10⁻⁶ cm/s)Permeability ClassificationLikelihood of In Vivo Absorption
> 10HighHigh
1 - 10ModerateModerate
< 1LowLow

Table 1: General classification of compound permeability based on PAMPA results.

A low Papp value (<1 x 10⁻⁶ cm/s) is a strong indicator that poor passive diffusion is a primary reason for the lack of cellular activity.[3]

Q2: My compound has a high PAMPA score, but still no cellular activity. What should I investigate next?

A2: Investigating Active Transport: The Role of Efflux Pumps

If a compound demonstrates good passive permeability but lacks cellular efficacy, the next logical step is to investigate whether it is a substrate for active efflux pumps.[1][2] Many cells, particularly cancer cell lines and barrier tissues like the gut wall, express ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/MDR1) that actively pump foreign compounds out of the cell, preventing them from reaching their target.

Expert Insight: A high PAMPA score in the absence of cellular activity is a classic sign of active efflux. The PAMPA model lacks transporters, so it cannot predict this type of resistance.

Recommended Assay: Caco-2 Bidirectional Permeability Assay

The Caco-2 assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, forming tight junctions and expressing clinically relevant efflux transporters like P-gp.[4] This makes it the gold standard for predicting in vivo drug absorption and identifying efflux substrates.

The assay measures permeability in two directions:

  • Apical to Basolateral (A→B): Mimics absorption from the gut into the bloodstream.

  • Basolateral to Apical (B→A): Measures the rate of efflux back into the intestinal lumen.

A significantly higher B→A permeability compared to A→B permeability indicates that the compound is actively transported out of the cell.

Experimental Protocol: Caco-2 Bidirectional Assay

Objective: To determine if a compound is a substrate for active efflux transporters.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 0.4 µm pore size, polycarbonate membrane)[4]

  • 24-well plates

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test compound, control compounds (high and low efflux)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for compound quantification

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at a high density. Culture them for 18-21 days to allow for differentiation and the formation of a confluent, polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow leakage assay. Only use monolayers with high TEER values and low Lucifer yellow permeability.

  • Assay Setup (A→B):

    • Wash the monolayer with pre-warmed transport buffer.

    • Add the test compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Assay Setup (B→A):

    • Wash the monolayer with pre-warmed transport buffer.

    • Add the test compound solution to the basolateral (lower) chamber.

    • Add fresh transport buffer to the apical (upper) chamber.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).[2] Replace the removed volume with fresh buffer.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

Data Analysis: Calculate the Papp values for both the A→B and B→A directions as described in the PAMPA protocol. Then, calculate the Efflux Ratio (ER) :

Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)

Data Interpretation
Efflux Ratio (ER)Interpretation
< 2.0Not a significant efflux substrate
2.0 - 5.0Moderate efflux substrate
> 5.0High-avidity efflux substrate

Table 2: Interpreting Caco-2 Efflux Ratios.

An ER greater than 2 is a strong indication that your compound is actively removed by efflux pumps, explaining its poor cellular activity despite good passive permeability.

Q3: How can I assess my molecule's properties early on to predict permeability issues?

A3: Predictive Physicochemical Analysis: Lipinski's Rule of Five

Early in the design phase, you can use computational tools to assess a molecule's "drug-likeness" and predict potential permeability problems. The most widely recognized guideline is Lipinski's Rule of Five.[5][6] It states that poor absorption or permeation is more likely when a molecule violates more than one of the following criteria.[5][7][8]

Expert Insight: Lipinski's rules are a valuable filter in early-stage discovery. They are not absolute laws but are based on the observation that the majority of orally active drugs are relatively small and moderately lipophilic molecules.[5] It is important to note that these rules are most applicable to compounds that rely on passive diffusion and may not hold for molecules that are substrates for active uptake transporters.[6]

Lipinski's Rule of Five
ParameterGuideline for Good PermeabilityRationale
Molecular Weight (MW) < 500 DaltonsSmaller molecules diffuse more easily across membranes.[9][10]
LogP (Lipophilicity) < 5A measure of the octanol-water partition coefficient. The molecule must be lipophilic enough to enter the lipid bilayer but not so lipophilic that it gets stuck.[10]
Hydrogen Bond Donors ≤ 5 (sum of O-H and N-H bonds)A high number of hydrogen bonds increases solvation in water and hinders partitioning into the lipid membrane.[5][7]
Hydrogen Bond Acceptors ≤ 10 (sum of N and O atoms)Similar to donors, excessive acceptors favor interaction with water over the lipid bilayer.[5][7]

Table 3: A summary of Lipinski's Rule of Five for predicting oral bioavailability.

If your compound violates two or more of these rules, it is at high risk for poor permeability, and medicinal chemistry efforts should be directed at modifying its properties to fall within these guidelines.

Q4: My compound violates Lipinski's rules and has poor permeability. What are some strategies to improve it?

A4: Strategies for Enhancing Cellular Uptake

If your compound has been identified as having poor permeability, several medicinal chemistry and formulation strategies can be employed.

  • Structural Modification: This is the most direct approach.[11] Systematically modify the molecule to improve its physicochemical properties.

    • Reduce Molecular Weight: Can you simplify the scaffold while retaining activity?

    • Decrease Hydrogen Bonding: Replace or mask hydrogen bond donors (e.g., substitute an amide with an ester).[3][12]

    • Optimize Lipophilicity: If LogP is too high or too low, modify peripheral groups to bring it into the optimal range (1-3).

  • Prodrug Approach: Chemically modify the active molecule into an inactive prodrug that has better permeability.[13] The modifying group is designed to be cleaved off by intracellular enzymes, releasing the active inhibitor inside the cell. This is often used to mask polar functional groups that hinder membrane passage.[13]

  • Formulation Strategies: For in vivo applications, formulation can enhance absorption. This includes using solubility enhancers, such as excipients or surfactants, which can improve the dissolution of the compound in the gastrointestinal tract.[14]

Troubleshooting Workflow

Troubleshooting_Workflow Biochem_Potency High Potency in Biochemical Assay Assess_Perm Assess Passive Permeability (PAMPA) Biochem_Potency->Assess_Perm Cell_Activity Low/No Activity in Cell-Based Assay Cell_Activity->Assess_Perm Start Problem Identified Start->Biochem_Potency Start->Cell_Activity High_PAMPA High Permeability (Papp > 10) Assess_Perm->High_PAMPA Result Low_PAMPA Low Permeability (Papp < 1) Assess_Perm->Low_PAMPA Result Assess_Efflux Assess Active Efflux (Caco-2 Assay) High_PAMPA->Assess_Efflux Diagnosis: Passive Diffusion OK Chem_Mod Medicinal Chemistry: - Modify Structure - Prodrug Strategy Low_PAMPA->Chem_Mod Diagnosis: Poor Passive Diffusion High_Efflux High Efflux Ratio (ER > 2) Assess_Efflux->High_Efflux Result Low_Efflux Low Efflux Ratio (ER < 2) Assess_Efflux->Low_Efflux Result High_Efflux->Chem_Mod Diagnosis: Efflux Substrate Other_Issues Investigate Other Issues: - Target Engagement in Cells - Compound Stability - Off-target Effects Low_Efflux->Other_Issues Diagnosis: Permeability Likely OK

Caption: A decision tree for troubleshooting poor cell permeability.

Mechanisms of Cellular Entry

Cellular_Entry cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound_Ext Small Molecule Inhibitor Passive Passive Diffusion (PAMPA Model) Compound_Ext->Passive Lipophilicity Size, H-bonds Uptake Uptake Transporter Compound_Ext->Uptake Active Transport Compound_Int Inhibitor at Target Passive->Compound_Int Efflux Efflux Pump (e.g., P-gp) Efflux->Compound_Ext Uptake->Compound_Int Compound_Int->Efflux Active Efflux (ATP-dependent)

Caption: Routes of small molecule transport across the cell membrane.

References

  • 4 Major Factors That Affect Drug Absorption in the Body | UF Medical Physiology Online. University of Florida. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • In Vitro Permeability Assay. Creative Bioarray. [Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. PubMed Central. [Link]

  • Drug Absorption. NCBI Bookshelf. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • BDDCS, the Rule of 5 and Drugability. PubMed Central. [Link]

  • Factors affecting drug absorption and distribution. BJA Education. [Link]

  • Intrinsic Membrane Permeability to Small Molecules. ACS Publications. [Link]

  • Lipinski rule of five - Lecture Notes. Studocu. [Link]

  • Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. ACS Publications. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. PubMed Central. [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ResearchGate. [Link]

  • Permeability. Pharmaron. [Link]

  • Video: Factors Influencing Drug Absorption: Pharmaceutical Parameters. JoVE. [Link]

  • Cell permeability beyond the rule of 5. ResearchGate. [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Publications. [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]

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Technical Support Center: A Researcher's Guide to Interpreting Complex NMR Spectra of Substituted Triazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of substituted triazolopyrimidines. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges researchers, scientists, and drug development professionals face when interpreting the NMR spectra of this important class of heterocyclic compounds. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a versatile pharmacophore with a wide range of biological activities, making its precise structural characterization paramount.[4][5][6] This guide provides in-depth troubleshooting, practical experimental protocols, and foundational knowledge to navigate the nuances of their NMR spectra with confidence.

Frequently Asked Questions (FAQs)

Q1: Why are the NMR spectra of my substituted triazolopyrimidine so complex?

A1: The complexity arises from several factors inherent to the[1][2][3]triazolo[1,5-a]pyrimidine ring system. This includes the presence of multiple nitrogen atoms which influence the electron distribution and, consequently, the chemical shifts of nearby protons and carbons.[4] Furthermore, the fused ring system has a relatively low degree of aromaticity, which can affect chemical shifts and coupling constants in ways not always intuitive when compared to more common aromatic heterocycles.[4] The nature and position of your substituents will also significantly impact the electronic environment of the entire molecule, leading to overlapping signals and complex splitting patterns.

Q2: I've synthesized a triazolopyrimidine, but I'm unsure of the regiochemistry. How can NMR help?

A2: NMR spectroscopy is a powerful tool for distinguishing between regioisomers, a common challenge in triazolopyrimidine synthesis. For instance, differentiating between the[1][2][3]triazolo[1,5-a]pyrimidine and the[1][2][3]triazolo[4,3-a]pyrimidine isomers can be definitively achieved using advanced NMR techniques. Specifically, ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiments can unambiguously determine the connectivity between protons and nitrogens, revealing the correct isomeric form.[7][8]

Q3: Are there any general rules for predicting the ¹H and ¹³C chemical shifts in triazolopyrimidines?

A3: While exact prediction is difficult without computational modeling, there are general trends. Protons and carbons in the pyrimidine ring are typically more deshielded (appear at a higher ppm) than those in the triazole ring due to the influence of the ring nitrogens. Electron-withdrawing substituents will generally shift nearby proton and carbon signals downfield, while electron-donating groups will cause an upfield shift. For a more detailed breakdown, refer to the chemical shift tables in the Troubleshooting Guide.

Q4: What are the most crucial NMR experiments to run for a new substituted triazolopyrimidine?

A4: For a comprehensive structural elucidation, a standard set of NMR experiments is highly recommended. This includes:

  • ¹H NMR: To identify all proton environments and their multiplicities.

  • ¹³C NMR: To identify all carbon environments.

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton and confirming substituent positions.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is invaluable for confirming stereochemistry and the spatial arrangement of substituents.

Troubleshooting Guide: Navigating Complex Spectra

This section addresses specific experimental challenges in a question-and-answer format, providing detailed protocols and the scientific rationale behind them.

Problem 1: Ambiguous Proton and Carbon Assignments

Q: My ¹H NMR spectrum has several overlapping aromatic signals, and I can't definitively assign them to the triazolopyrimidine core or my substituents. How can I resolve this?

A: This is a classic challenge that requires a systematic approach using 2D NMR techniques.

Causality: Overlapping signals in the aromatic region are common due to the similar electronic environments of protons on the heterocyclic core and any attached aromatic substituents. Simple ¹H NMR is often insufficient for unambiguous assignment.

Step-by-Step Protocol for Full Assignment:

  • Acquire High-Resolution ¹H and ¹³C Spectra: Ensure your 1D spectra are of high quality with good signal-to-noise.

  • Run a ¹H-¹H COSY Experiment: This will reveal which protons are coupled to each other. Look for cross-peaks that indicate neighboring protons. For example, you should see correlations between H5 and H6 in the pyrimidine ring.

  • Perform a ¹H-¹³C HSQC Experiment: This is the most reliable way to assign protons to their directly attached carbons. Each cross-peak in the HSQC spectrum connects a proton signal on one axis to a carbon signal on the other.

  • Execute a ¹H-¹³C HMBC Experiment: This is the key to piecing together the entire structure. HMBC shows correlations between protons and carbons that are two or three bonds away. This allows you to "walk" across the molecule. For example, the proton on C2 of the triazole ring should show a correlation to the bridgehead carbon C8a.

  • Data Analysis and Structure Assembly: Use the connectivity information from COSY, HSQC, and HMBC to build fragments of your molecule and then connect them.

Diagram: Workflow for NMR Signal Assignment

G cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Final Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure

Caption: A typical workflow for elucidating the structure of a substituted triazolopyrimidine using a combination of 1D and 2D NMR experiments.

Problem 2: Distinguishing Between Isomers

Q: I have two possible regioisomers from my synthesis. How can I use NMR to confirm which one I have?

A: Distinguishing isomers often comes down to identifying key long-range correlations in an HMBC spectrum or, for ultimate certainty, a ¹H-¹⁵N HMBC experiment. [7][8]

Causality: Isomers will have different atomic connectivity, leading to unique long-range proton-carbon and proton-nitrogen correlations.

Example Scenario: Distinguishing 5- vs. 7-Substituted[1][2][3]triazolo[1,5-a]pyrimidines

Let's assume you have a methyl group and are unsure if it is at the 5- or 7-position.

Experimental Protocol:

  • Acquire a high-quality ¹H-¹³C HMBC spectrum.

  • Analyze the correlations from the methyl protons:

    • If the methyl group is at C5: The methyl protons should show a strong three-bond correlation to C6 and a two-bond correlation to C5. They should also show a weaker three-bond correlation to the bridgehead carbon C4a.

    • If the methyl group is at C7: The methyl protons will show a strong three-bond correlation to C6 and a two-bond correlation to C7. They will also show a three-bond correlation to the bridgehead carbon C8a.

  • Analyze the correlations from the remaining pyrimidine protons: The coupling patterns and HMBC correlations of H5, H6, and H7 will be distinct for each isomer, allowing for confirmation.

Diagram: Logic for Isomer Differentiation

G Start Ambiguous Isomer (e.g., 5- vs 7-substituted) HMBC_exp Acquire ¹H-¹³C HMBC Start->HMBC_exp Analyze_Me Analyze correlations from substituent protons HMBC_exp->Analyze_Me Isomer_A Correlations match Pattern A Analyze_Me->Isomer_A e.g., to C4a Isomer_B Correlations match Pattern B Analyze_Me->Isomer_B e.g., to C8a

Caption: A decision-making workflow for distinguishing between regioisomers of substituted triazolopyrimidines using HMBC data.

Problem 3: Identifying Impurities

Q: I see some unexpected small peaks in my ¹H NMR spectrum. How can I determine if they are impurities from my synthesis or reaction byproducts?

A: Identifying impurities is a process of elimination and comparison to known chemical shift data for common laboratory solvents and reagents.

Causality: Small, uncoupled signals often arise from residual solvents used in the reaction or purification, or from common reagents.

Troubleshooting Steps:

  • Check for Common Solvents: Compare the chemical shifts of the unknown peaks to published tables of common laboratory solvents. Be aware that the chemical shift of water is highly variable and depends on the solvent and temperature.

  • Analyze the Multiplicity: If the peak is a singlet, it is more likely to be a solvent or a simple impurity. If it has a complex multiplicity, it could be a byproduct of your reaction.

  • Consider Starting Materials and Reagents: Review your synthetic scheme. Could the peaks correspond to unreacted starting materials or byproducts of your reagents?

  • Spike Your Sample: If you suspect a particular impurity (e.g., a starting material), add a small amount of that compound to your NMR tube and re-acquire the ¹H spectrum. If the peak increases in intensity, you have confirmed its identity.

  • Run a 2D Spectrum: Even small impurity peaks may show correlations in a COSY or HSQC spectrum if they are part of a larger molecule, helping to identify them as reaction byproducts.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Unsubstituted[1][2][3]Triazolo[1,5-a]pyrimidine Core

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-2~8.5 - 9.0~150 - 155
H-5~8.8 - 9.2~145 - 150
H-6~7.2 - 7.6~110 - 115
H-7~8.6 - 9.0~155 - 160
C-3a-~148 - 152
C-8a-~158 - 162

Note: These are approximate ranges and will be influenced by the solvent and substituents.

Table 2: Typical Proton-Proton Coupling Constants (J) in the[1][2][3]Triazolo[1,5-a]pyrimidine Ring

CouplingTypical Value (Hz)
³J(H5, H6)6.0 - 8.0
³J(H6, H7)4.0 - 6.0
⁴J(H5, H7)1.5 - 2.5

References

  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097. Retrieved January 27, 2026, from [Link]

  • Petrova, V., & Bakalova, A. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Retrieved January 27, 2026, from [Link]

  • Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). (2020). ResearchGate. Retrieved January 27, 2026, from [Link]

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023). MDPI. Retrieved January 27, 2026, from [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. (2019). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. Retrieved January 27, 2026, from [Link]

  • Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614–622. Retrieved January 27, 2026, from [Link]

  • 1,2,4-Triazolo(1,5-a)pyrimidine | C5H4N4 | CID 636456. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. (2010). ResearchGate. Retrieved January 27, 2026, from [Link]

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. (2023). MDPI. Retrieved January 27, 2026, from [Link]

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Validation & Comparative

The Potential of 2-Amino-6-ethyl-5-methyltriazolo[1,5-A]pyrimidin-7-OL as a Purine Analog: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic agent development, purine analogs represent a cornerstone in the treatment of various diseases, including cancers and viral infections. Their mechanism of action relies on mimicking endogenous purines, thereby interfering with nucleic acid synthesis and other vital cellular processes. This guide provides a comparative analysis of the novel compound 2-Amino-6-ethyl-5-methyltriazolo[1,5-A]pyrimidin-7-OL as a potential purine analog. While direct experimental data for this specific molecule is not publicly available, we will explore its potential by examining its structural class, the triazolo[1,5-a]pyrimidines, in comparison to well-established purine analogs.

Established Purine Analogs: A Benchmark for Comparison

Purine analogs are a class of antimetabolites that bear a structural resemblance to natural purines, primarily adenine and guanine.[1] This structural mimicry allows them to be incorporated into cellular metabolic pathways, leading to the disruption of normal cellular functions, particularly the synthesis and repair of DNA and RNA.[2] Their primary applications are in oncology and antiviral therapy.[2]

A number of purine analogs are in widespread clinical use, each with distinct mechanisms and therapeutic profiles.

  • Thiopurines (e.g., 6-Mercaptopurine, Azathioprine, Thioguanine): These were among the first purine analogs to demonstrate antineoplastic activity.[3] Azathioprine is a prodrug that is cleaved to 6-mercaptopurine, which is then metabolized to its active form, thioinosine monophosphate (TIMP). TIMP inhibits several enzymes involved in de novo purine biosynthesis.[4] Thioguanine is incorporated into both RNA and DNA, leading to cytotoxicity.[3] These agents are used in the treatment of acute leukemias and as immunosuppressants.[1][5]

  • Adenosine Analogs (e.g., Fludarabine, Cladribine, Pentostatin): These compounds are primarily used in the treatment of hematological malignancies.[1] Fludarabine inhibits DNA polymerase, DNA primase, and DNA ligase I.[5] Cladribine is resistant to adenosine deaminase, allowing it to accumulate in cells and disrupt DNA synthesis.[2] Pentostatin is a potent inhibitor of adenosine deaminase (ADA).[2]

  • Guanosine Analogs (e.g., Acyclovir, Ganciclovir): These are acyclic nucleoside derivatives that are invaluable as antiviral agents.[3] They are activated by viral kinases and subsequently inhibit viral DNA polymerase.

The efficacy of these established purine analogs is often limited by factors such as the development of resistance and dose-limiting toxicities, including myelosuppression and hepatotoxicity.[1][3]

The Rise of Triazolo[1,5-a]pyrimidines: A Promising Class of Purine Surrogates

The triazolo[1,5-a]pyrimidine scaffold has garnered significant attention in medicinal chemistry as a potential surrogate for the purine ring system.[6][7] This is due to the isoelectronic nature of the triazolo[1,5-a]pyrimidine ring system with that of purines.[8] This structural similarity suggests that compounds based on this scaffold could interact with the same biological targets as endogenous purines and their established analogs.

Derivatives of triazolo[1,5-a]pyrimidine have been reported to exhibit a wide range of biological activities, including:

  • Antiviral Activity: Certain members of this class have been investigated as antiviral compounds.[4] For instance, a structural analog, 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide l-arginine monohydrate (Triazid), has shown promise as an antiviral agent and has undergone clinical trials.[1]

  • Anticancer Properties: Numerous triazolo[1,5-a]pyrimidine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[9] Their mechanisms of action can be diverse, including the inhibition of critical cellular signaling pathways like the ERK pathway.[9]

  • Kinase Inhibition: The structural resemblance to ATP, a purine nucleotide, makes this scaffold a prime candidate for the development of kinase inhibitors.[3][10] Several triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of protein kinases such as Casein Kinase 2 (CK2).[3]

  • Adenosine Receptor Modulation: Some derivatives have been designed as antagonists for adenosine receptors, which are implicated in various physiological processes.[2]

Given this precedent, 2-Amino-6-ethyl-5-methyltriazolo[1,5-A]pyrimidin-7-OL, by virtue of its core scaffold, holds the potential to exhibit similar biological activities and function as a purine analog. The specific substitutions (amino, ethyl, methyl, and hydroxyl groups) on the triazolo[1,5-a]pyrimidine core will ultimately determine its specific biological targets and pharmacological profile.

Comparative Analysis: Established Analogs vs. the Potential of 2-Amino-6-ethyl-5-methyltriazolo[1,5-A]pyrimidin-7-OL

FeatureEstablished Purine Analogs (e.g., 6-MP, Fludarabine)2-Amino-6-ethyl-5-methyltriazolo[1,5-A]pyrimidin-7-OL (Potential)
Core Scaffold PurineTriazolo[1,5-a]pyrimidine
Primary MOA Inhibition of DNA/RNA synthesis, enzyme inhibition (e.g., HGPRT, ADA, DNA polymerase)[2][3][4][5]Potential for inhibition of DNA/RNA synthesis, kinase inhibition, adenosine receptor modulation.[2][3][9]
Therapeutic Uses Cancer (leukemias, lymphomas), antiviral, immunosuppression.[1][2][5]Potential for anticancer, antiviral, and other therapeutic applications based on the activities of its structural class.[1][9]
Known Limitations Myelosuppression, hepatotoxicity, drug resistance.[1][3]Unknown, requires experimental evaluation.

Experimental Workflows for Evaluating 2-Amino-6-ethyl-5-methyltriazolo[1,5-A]pyrimidin-7-OL as a Purine Analog

To ascertain whether 2-Amino-6-ethyl-5-methyltriazolo[1,5-A]pyrimidin-7-OL is a good purine analog, a series of in vitro experiments are necessary. The following protocols provide a framework for such an evaluation.

Cytotoxicity and Antiproliferative Activity Assessment

This initial screen determines the compound's effect on cell viability and proliferation, a hallmark of many purine analogs.

Protocol: Sulforhodamine B (SRB) Assay

  • Cell Plating: Seed cancer cell lines (e.g., HCT116, T47D, Huh7) in 96-well plates at an appropriate density and allow them to attach overnight.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of 2-Amino-6-ethyl-5-methyltriazolo[1,5-A]pyrimidin-7-OL and a known purine analog (e.g., 6-mercaptopurine) as a positive control for 48-72 hours.

  • Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with 0.4% SRB solution.

  • Solubilization: Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Reading: Measure the absorbance at 510 nm using a plate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

SRB_Assay_Workflow start Start cell_plating Plate Cancer Cells in 96-well Plates start->cell_plating compound_treatment Treat with Compound and Controls cell_plating->compound_treatment cell_fixation Fix Cells with TCA compound_treatment->cell_fixation staining Stain with SRB cell_fixation->staining solubilization Solubilize Dye staining->solubilization read_absorbance Read Absorbance at 510 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Kinase Inhibition Assay

Given the structural similarity of the triazolo[1,5-a]pyrimidine scaffold to ATP, assessing the compound's ability to inhibit protein kinases is a logical next step.

Protocol: In Vitro Kinase Inhibition Assay

  • Assay Preparation: In a 96-well plate, add the kinase of interest, a suitable substrate, and ATP.

  • Compound Addition: Add varying concentrations of 2-Amino-6-ethyl-5-methyltriazolo[1,5-A]pyrimidin-7-OL or a known kinase inhibitor (e.g., staurosporine).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time to allow for the phosphorylation reaction.

  • Detection: Use a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Determine the IC50 value for kinase inhibition.

Kinase_Inhibition_Assay start Start prepare_assay Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) start->prepare_assay add_compound Add Test Compound or Control prepare_assay->add_compound incubate Incubate at 30°C add_compound->incubate detect_activity Detect Kinase Activity (e.g., ADP-Glo) incubate->detect_activity analyze_data Calculate IC50 detect_activity->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro kinase inhibition assay.

Adenosine Receptor Binding Assay

To investigate if the compound interacts with adenosine receptors, a competitive binding assay can be performed.

Protocol: Radioligand Binding Assay for Adenosine A2A Receptor

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human adenosine A2A receptor.

  • Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled A2A receptor ligand (e.g., [³H]CGS21680), and increasing concentrations of 2-Amino-6-ethyl-5-methyltriazolo[1,5-A]pyrimidin-7-OL.

  • Incubation: Incubate the mixture at 25°C for 60 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibitory constant) of the test compound by analyzing the displacement of the radioligand.

Adenosine_Receptor_Binding_Assay start Start prepare_membranes Prepare A2A Receptor Membranes start->prepare_membranes setup_assay Incubate Membranes with Radioligand and Compound prepare_membranes->setup_assay filtration Separate Bound and Free Radioligand via Filtration setup_assay->filtration counting Measure Radioactivity filtration->counting analysis Determine Ki counting->analysis end End analysis->end

Caption: Workflow for an adenosine receptor radioligand binding assay.

Conclusion and Future Directions

The proposed experimental workflows provide a clear path forward for characterizing the biological activity of 2-Amino-6-ethyl-5-methyltriazolo[1,5-A]pyrimidin-7-OL. By systematically evaluating its cytotoxicity, kinase inhibitory potential, and interaction with adenosine receptors, researchers can elucidate its mechanism of action and determine its viability as a novel therapeutic candidate. The insights gained from such studies will not only define the future of this specific molecule but also contribute to the broader understanding of triazolo[1,5-a]pyrimidines as a promising source of new purine analogs.

References

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A Senior Application Scientist's Guide to Confirming Mechanism of Action with Knockout and Knockdown Studies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, unequivocally demonstrating a drug's mechanism of action (MoA) is paramount. It is the bedrock upon which successful therapeutic programs are built. Among the most powerful tools for this purpose are gene knockout and knockdown studies. These loss-of-function approaches allow researchers to directly probe the necessity of a specific gene product for a biological process or a drug's efficacy.[1][2] This guide provides an in-depth comparison of these technologies, offering field-proven insights into experimental design, execution, and data interpretation to empower researchers to build a robust and compelling MoA narrative.

Foundational Principles: Intercepting the Flow of Genetic Information

At its core, all life operates on the central dogma of molecular biology: DNA is transcribed into messenger RNA (mRNA), which is then translated into protein.[3][4] Proteins carry out the vast majority of cellular functions and are the ultimate targets of most therapeutic agents. Both knockout and knockdown technologies function by disrupting this flow, but they do so at fundamentally different points, leading to distinct experimental outcomes and applications.

Gene knockout technologies, such as CRISPR-Cas9, introduce permanent, heritable changes at the genomic DNA level, completely ablating the template for a specific gene.[5][6] In contrast, gene knockdown techniques, primarily RNA interference (RNAi), act downstream by targeting the mRNA transcript for degradation, thereby preventing protein translation.[3][7] This results in a transient and often incomplete reduction of the target protein.[8]

G cluster_knockout Gene Knockout (DNA Level) cluster_knockdown Gene Knockdown (mRNA Level) DNA Genomic DNA X X DNA->X Permanent Inactivation DNA2 Genomic DNA mRNA mRNA Transcript Protein Protein mRNA->Protein mRNA2 mRNA Transcript DNA2->mRNA2 Y X mRNA2->Y Transient Degradation Protein2 Protein (Reduced) mRNA2->Protein2 G A 1. sgRNA Design & Synthesis - Target early exon - Bioinformatic screen for off-targets B 2. Vector Construction - Clone sgRNA into Cas9-expressing vector (e.g., LentiCRISPRv2) A->B C 3. Delivery into Cells - Lentiviral transduction - Electroporation - Lipid transfection B->C D 4. Selection & Clonal Isolation - Antibiotic selection (e.g., Puromycin) - Single-cell sorting into 96-well plates C->D E 5. Clone Expansion D->E F 6. Genotypic Validation - PCR amplification of target locus - Sanger sequencing to confirm indels E->F G 7. Phenotypic Validation - Western Blot to confirm protein absence - Functional assay (e.g., cell viability, signaling) F->G

Figure 2: Standard workflow for generating a CRISPR/Cas9 knockout cell line.
Detailed Protocol: CRISPR/Cas9-Mediated Gene Knockout
  • sgRNA Design: Design 2-3 sgRNAs targeting an early-coding exon of the gene of interest. Use bioinformatics tools to minimize potential off-target effects.

  • Vector Delivery: Deliver the Cas9 and sgRNA components into the target cells. Lentiviral transduction is highly efficient for a wide range of cell types, including primary and non-dividing cells. [9]3. Single-Cell Cloning: After delivery, isolate single cells into 96-well plates. This is a critical step to ensure the resulting cell line is derived from a single, genetically identical clone.

  • Genomic Validation: Once clones have expanded, extract genomic DNA. Use PCR to amplify the region targeted by the sgRNA, followed by Sanger sequencing to identify clones that have frameshift-inducing indels on all alleles.

  • Protein Validation: The ultimate proof of a successful knockout is the absence of the target protein. Perform a Western blot using a validated antibody to confirm that the protein is not expressed in the knockout clone compared to the wild-type (WT) parental cell line. [10][11]6. Functional Analysis: With a validated KO clone, you can now test your hypothesis. For example, in drug discovery, you would assess if the KO cells are resistant to your compound, which would strongly suggest the knocked-out gene is the drug's target. [12][13]

Gene Knockdown (KD): A Titratable Approach for Essential Genes

Gene knockdown reduces the expression of a gene at the mRNA level. This approach is particularly valuable when a complete knockout would be lethal to the cell or when studying dose-dependent effects of a gene. [14]The most common methods utilize RNA interference (RNAi), a natural cellular process for gene silencing. [3][9]

Mechanism of Action: RNA Interference (RNAi)

RNAi can be achieved using small interfering RNAs (siRNAs) for transient effects or short hairpin RNAs (shRNAs) for stable, long-term knockdown. [7][15]* siRNA: These are short, double-stranded RNA molecules (21-23 nucleotides) that are introduced directly into cells. [15]Inside the cell, they are loaded into the RNA-Induced Silencing Complex (RISC). The guide strand of the siRNA directs RISC to the target mRNA, which is then cleaved and degraded, preventing protein translation. [15]* shRNA: These are RNA sequences that form a tight hairpin structure. They are encoded in a DNA vector (e.g., a plasmid or lentivirus) and expressed within the cell. [8]The cell's machinery processes the shRNA into a functional siRNA, which then follows the same pathway to silence the target gene. [3][16]

Experimental Workflow: Transient vs. Stable Knockdown

The choice between siRNA and shRNA depends on the desired duration of the experiment. [17][18]

G cluster_sirna Transient Knockdown (siRNA) cluster_shrna Stable Knockdown (shRNA) A1 1. Design & Synthesize siRNA (2-4 sequences per target) B1 2. Transfection - Lipid-based reagents - Electroporation A1->B1 C1 3. Validation & Analysis (24-72 hours post-transfection) - qPCR for mRNA levels - Western Blot for protein levels B1->C1 A2 1. Design & Clone shRNA - Into lentiviral vector B2 2. Produce Lentivirus - Transfect packaging cells (e.g., HEK293T) A2->B2 C2 3. Transduction & Selection - Infect target cells - Select with antibiotic B2->C2 D2 4. Validation & Analysis - qPCR and Western Blot - Long-term functional assays C2->D2

Figure 3: Comparative workflows for siRNA and shRNA-mediated knockdown.
Detailed Protocol: Lentiviral shRNA-Mediated Stable Knockdown
  • shRNA Vector Preparation: Obtain or clone a validated shRNA sequence targeting your gene of interest into a lentiviral vector. [19]Include a non-targeting shRNA control.

  • Lentivirus Production: Co-transfect the shRNA vector along with packaging plasmids into a producer cell line like HEK293T. Harvest the virus-containing supernatant 48-72 hours later. [20]3. Cell Transduction: Infect your target cells with the harvested lentivirus. [21][22]The optimal amount of virus, or multiplicity of infection (MOI), should be determined empirically. [21]4. Selection: 24-48 hours post-transduction, add an appropriate antibiotic (e.g., puromycin) to the media to select for cells that have successfully integrated the shRNA vector. [23]5. Validation of Knockdown: After selection, expand the cell population and validate the efficiency of gene knockdown.

    • Quantitative PCR (qPCR): Measure the reduction in mRNA levels. Aim for >70% knockdown. [11] * Western Blot: Confirm the reduction in protein levels. This is the most biologically relevant measure of knockdown success. [1][24]

Comparative Analysis: Choosing the Right Tool for Your Question

The decision to use knockout or knockdown is not arbitrary; it is dictated by the specific biological question being asked. Each method has distinct advantages and disadvantages that must be carefully considered. [14][25]

Feature Gene Knockout (CRISPR/Cas9) Gene Knockdown (RNAi)
Target Genomic DNA [6] mRNA [3]
Effect Permanent, complete gene inactivation [5][8] Transient or stable reduction in gene expression [15][17]
Outcome Binary (on/off) [14] Tunable, dose-dependent effects possible [14]
Use Case Definitive assessment of gene necessity; studying non-essential genes. [2][12] Studying essential/lethal genes; mimicking therapeutic inhibition. [3][14]
Key Pro Unambiguous loss-of-function phenotype. [5] Reversible, titratable, and faster for transient studies. [15]

| Key Con | Can be lethal if the gene is essential; potential for genetic compensation. [3][7]| Incomplete silencing; potential for significant off-target effects. [9][15]|

Advanced Considerations for Trustworthy Data

To ensure the integrity and reproducibility of your findings, several critical factors must be addressed.

Off-Target Effects

A major concern for both technologies is the potential for off-target effects.

  • CRISPR: The sgRNA may guide Cas9 to unintended genomic sites, causing mutations in other genes. This can be mitigated by using high-fidelity Cas9 variants and performing thorough bioinformatic analysis to select highly specific sgRNAs. [9]* RNAi: The siRNA/shRNA can have partial complementarity to the mRNA of non-target genes, leading to their unintended silencing. [15]The standard practice to control for this is to use multiple, distinct siRNA/shRNA sequences targeting the same gene and confirming they produce the same phenotype.

The Challenge of Genetic Compensation

A significant caveat of knockout studies is the potential for the cell to adapt to the permanent loss of a gene by upregulating functionally redundant or related genes. [7][26]This "genetic compensation" can mask the true phenotype of the gene loss, leading to a false-negative result. [26][27]Interestingly, this response is often not triggered by the transient reduction seen in knockdown studies. [27]If a knockout shows no phenotype but a knockdown does, investigating potential compensatory mechanisms is crucial. [7]

Inducible and Conditional Systems

For studying genes that are essential for development or cell viability, standard knockout is not feasible. Inducible systems provide temporal and spatial control over gene inactivation.

  • Conditional Knockout (e.g., Cre-Lox): Allows for gene deletion at a specific time or in a specific tissue. [3][4]* Inducible Knockdown/Knockout (e.g., Tet-On/Off): The expression of the shRNA or Cas9/sgRNA is controlled by the addition or removal of an inducer molecule like doxycycline, allowing researchers to turn the gene "off" at will. [16][28]

Conclusion: A Synergistic Approach to MoA Confirmation

Gene knockout and knockdown are not mutually exclusive; they are complementary tools that, when used together, provide a powerful strategy for confirming a drug's mechanism of action. A typical validation path might start with a rapid, transient siRNA knockdown to gather initial evidence. This can be followed by generating a stable shRNA knockdown cell line for more detailed pharmacological studies. Finally, creating a complete knockout provides the definitive, gold-standard evidence that the gene is essential for the drug's effect.

By understanding the distinct mechanisms, strengths, and limitations of each approach, and by incorporating rigorous controls and validation steps, researchers can confidently and accurately define the molecular pathways underlying their therapeutic candidates, paving the way for successful drug development.

References

  • News-Medical.Net. (n.d.). Gene Knockout versus Knockdown. [Link]

  • Wikipedia. (n.d.). Genome-wide CRISPR-Cas9 knockout screens. [Link]

  • The Scientist. (2024). What's the Difference Between Gene Knockdown and Gene Knockout?. [Link]

  • El-Brolosy, M. A., & Stainier, D. Y. R. (2017). Genetic compensation: A phenomenon in search of mechanisms. PLoS genetics, 13(7), e1006780. [Link]

  • Tiscornia, G., Singer, O., Ikawa, M., & Verma, I. M. (2003). A general method for gene knockdown in mice by using lentiviral vectors expressing small interfering RNA. Proceedings of the National Academy of Sciences, 100(4), 1844-1848. [Link]

  • Flint, J., & Eskin, E. (2012). Interpretation of knockout experiments. Genome biology, 13(12), 1-3. [Link]

  • News-Medical.Net. (2024). What Is the Difference Between siRNA and shRNA Knockdown Methods?. [Link]

  • Cyagen. (n.d.). Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. [Link]

  • Horizon Discovery. (2023). Overcoming the pitfalls of validating knockout cell lines by western blot. [Link]

  • Gilbert, I. H., Leroy, D., & Frearson, J. A. (2011). Target validation: linking target and chemical properties to desired product profile. Future medicinal chemistry, 3(12), 1545-1557. [Link]

  • Creative Biolabs. (n.d.). Inducible Gene Knockout. [Link]

  • Hong, S., et al. (2022). Genome-scale knockout simulation and clustering analysis of drug-resistant breast cancer cells reveal drug sensitization targets. Proceedings of the National Academy of Sciences, 119(26), e2119614119. [Link]

  • Max-Planck-Gesellschaft. (2015). Gene knockout: loss of a gene can be compensated by another gene. [Link]

  • Patsnap. (2024). What Is shRNA? How It Differs from siRNA in Gene Knockdown. [Link]

  • Patsnap. (2024). What Is Gene Knockout vs Knockdown?. [Link]

  • Ubigene. (2024). CRISPR/Cas9 Knock-In: Optimized Approaches for Stable Cell Line Development and Versatile Applications. [Link]

  • Oreate AI. (2024). Understanding the Distinction: Gene Knockdown vs. Gene Knockout. [Link]

  • Zundo, G. (2021). Genetic compensation in knockouts: a review and evaluation of current models explaining discrepancies in loss-of-function studies. [Link]

  • BYJU'S. (n.d.). Difference between Gene Knockout and Knockdown. [Link]

  • Lu, P. Y., & Woodle, M. C. (2008). Potency of siRNA versus shRNA mediated knockdown in vivo. Journal of drug targeting, 16(2), 129-137. [Link]

  • Cui, C., et al. (2013). Construction of shRNA lentiviral vector. Methods in molecular biology, 940, 19-30. [Link]

  • Horizon Discovery. (n.d.). How to use CRISPR-Cas9 for knockout, knock-in, and gene activation. [Link]

  • VectorBuilder. (n.d.). Lentivirus shRNA Vector for Gene Knockdown. [Link]

  • McGrath, J. C. (2004). Use of knockout technology to resolve pharmacological problems. British journal of pharmacology, 141(1), 1-3. [Link]

  • Gorsi, B., & Draper, B. W. (2022). Knockout, Knockdown, and the Schrödinger Paradox: Genetic Immunity to Phenotypic Recapitulation in Zebrafish. Genes, 13(10), 1774. [Link]

  • Gorsi, B., & Draper, B. W. (2022). Knockout, Knockdown, and the Schrödinger Paradox: Genetic Immunity to Phenotypic Recapitulation in Zebrafish. Genes, 13(10), 1774. [Link]

  • Graveley Lab. (n.d.). shRNA knockdown followed by RNA-seq Biosample Preparation and Characterization Document. UConn Health. [Link]

  • QIAGEN. (n.d.). What criteria should one use in choosing between siRNA versus shRNA for their studies?. [Link]

  • ResearchGate. (n.d.). Validation of siRNA knockdown by Western blotting and qRT-PCR. [Link]

  • Kwong, R. W., & Perry, S. F. (2019). Loss-of-function approaches in comparative physiology: is there a future for knockdown experiments in the era of genome editing?. Journal of Experimental Biology, 222(8), jeb194939. [Link]

  • Bertero, A., et al. (2016). Optimized inducible gene knockdown and knockout in hPSCs. Development, 143(23), 4405-4418. [Link]

  • Patsnap. (2024). How to Validate Gene Knockout Efficiency: Methods & Best Practices. [Link]

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